LDN-209929 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LDN-193189 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193189 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin, with improved specificity and potency. This document provides a comprehensive overview of the mechanism of action of LDN-193189, detailing its molecular targets, its effects on intracellular signaling cascades, and methodologies for its study. While the user's query specified LDN-209929, the available scientific literature predominantly refers to LDN-193189 as a key inhibitor in this context, suggesting a possible typographical error in the initial query. This guide will therefore focus on the well-characterized compound, LDN-193189.
Core Mechanism of Action: Inhibition of BMP Type I Receptors
The primary mechanism of action of LDN-193189 is the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By binding to these receptors, LDN-193189 prevents their phosphorylation and subsequent activation by BMP type II receptors, thereby blocking the downstream signaling cascade.
LDN-193189 exhibits high affinity for several BMP type I receptors, most notably ALK2 (ACVR1) and ALK3 (BMPR1A), and to a lesser extent, ALK1 and ALK6.[1][2][3] Its selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, which utilizes other ALK receptors like ALK4, ALK5, and ALK7, is a key feature of this inhibitor.
Quantitative Data: Inhibitory Activity of LDN-193189
The inhibitory potency of LDN-193189 has been quantified in various in vitro and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | In vitro kinase assay | [1][2] |
| ALK2 (ACVR1) | 5 | In vitro kinase assay | [3] |
| ALK3 (BMPR1A) | 30 | In vitro kinase assay | [3] |
| ALK6 (BMPR1B) | 16.7 | In vitro kinase assay | [1][2] |
| ALK2 (ACVR1) | 5 | Cellular assay (transcriptional activity in C2C12 cells) | [1][2] |
| ALK3 (BMPR1A) | 30 | Cellular assay (transcriptional activity in C2C12 cells) | [1][2] |
| ALK4 | >500 | In vitro kinase assay | |
| ALK5 | >500 | In vitro kinase assay | |
| ALK7 | >500 | In vitro kinase assay |
Impact on BMP Signaling Pathways
BMP signaling is transduced through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN-193189 effectively inhibits both branches of this signaling network.
Canonical Smad Pathway
The canonical BMP pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8/9. Upon activation of the BMP receptor complex, the type I receptor kinase phosphorylates these R-Smads. The phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[4][5][6] LDN-193189, by inhibiting the kinase activity of the type I receptor, directly prevents the initial phosphorylation of Smad1/5/8, thereby blocking the entire canonical signaling cascade.[7]
Non-Canonical Pathways
In addition to the Smad-dependent pathway, BMP receptors can also activate Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK).[4] These pathways are also initiated by the activated type I receptor. Consequently, LDN-193189 also effectively blocks the activation of these non-canonical pathways by preventing the initial receptor activation step.[8]
Experimental Protocols
The following sections detail standardized protocols for assessing the activity of LDN-193189.
In Vitro Kinase Assay
This assay directly measures the ability of LDN-193189 to inhibit the kinase activity of purified BMP receptors.
Materials:
-
Recombinant purified ALK2 (or other ALK) kinase domain
-
Myelin Basic Protein (MBP) or a synthetic peptide substrate
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
LDN-193189 dihydrochloride stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader for non-radioactive assays
Procedure:
-
Prepare a serial dilution of LDN-193189 in kinase reaction buffer.
-
In a 96-well plate, add the recombinant ALK kinase, the substrate (MBP), and the diluted LDN-193189 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of LDN-193189 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Alkaline Phosphatase Activity in C2C12 Cells
C2C12 myoblast cells differentiate into osteoblasts in response to BMP signaling, a process characterized by the induction of alkaline phosphatase (ALP) activity. This cellular assay is a robust method to assess the inhibitory effect of LDN-193189 on the BMP pathway in a cellular context.[9][10]
Materials:
-
C2C12 cells
-
Growth medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Differentiation medium: DMEM supplemented with 2% FBS
-
Recombinant BMP-2 (or other BMP ligand)
-
LDN-193189 dihydrochloride stock solution (in DMSO)
-
96-well cell culture plates
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.5% Triton X-100)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution or a fluorescent ALP substrate
-
Plate reader for absorbance or fluorescence
Procedure:
-
Seed C2C12 cells into a 96-well plate at a density of approximately 2 x 10³ to 5 x 10³ cells per well in growth medium and allow them to attach overnight.[1][11]
-
Replace the growth medium with differentiation medium.
-
Pre-treat the cells with a serial dilution of LDN-193189 or vehicle control for 1-2 hours.
-
Stimulate the cells with a constant concentration of BMP-2 (e.g., 50 ng/mL) and incubate for 72 hours.[12]
-
After incubation, wash the cells with PBS and lyse them with cell lysis buffer.[12]
-
Transfer the cell lysates to a new 96-well plate.
-
Add the ALP substrate (e.g., pNPP) to each well and incubate at 37°C until a color change is visible.
-
Measure the absorbance at 405 nm (for pNPP) or the fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition of ALP activity for each concentration of LDN-193189 and determine the IC50 value.
Western Blot for Phospho-Smad1/5/8
This method allows for the direct visualization and quantification of the inhibition of Smad1/5/8 phosphorylation in response to LDN-193189 treatment.
Materials:
-
C2C12 cells
-
Growth and differentiation media
-
Recombinant BMP-2
-
LDN-193189 dihydrochloride
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8 and anti-total Smad1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in differentiation medium.
-
Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 1-2 hours.
-
Stimulate with BMP-2 (e.g., 50 ng/mL) for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad1/5/8 antibody overnight at 4°C.[11][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Smad1 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated Smad1/5/8.
Off-Target Effects and Selectivity
While LDN-193189 is highly selective for BMP type I receptors over TGF-β type I receptors, it can exhibit off-target activities, particularly at higher concentrations. Kinome-wide screening has shown that at 1 µM, LDN-193189 can inhibit other kinases.[14] It is crucial for researchers to consider these potential off-target effects and use the lowest effective concentration of the inhibitor in their experiments.
Conclusion
LDN-193189 dihydrochloride is a valuable research tool for dissecting the roles of BMP signaling in various biological processes. Its potent and selective inhibition of BMP type I receptors, particularly ALK2 and ALK3, blocks both canonical Smad-dependent and non-canonical Smad-independent pathways. The experimental protocols provided in this guide offer robust methods for characterizing the inhibitory activity of LDN-193189 and investigating its effects on cellular function. A thorough understanding of its mechanism of action and potential off-target effects is essential for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Factor VII-activating Protease (FSAP) Enhances the Activity of Bone Morphogenetic Protein-2 (BMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. researchgate.net [researchgate.net]
LDN-209929 Dihydrochloride: A Technical Guide to its Discovery and Development as a Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) has emerged as a significant chemical probe in the study of mitotic regulation. It is a potent and selective inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase crucial for the proper alignment of chromosomes during cell division.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to LDN-209929 dihydrochloride.
Discovery and Development
LDN-209929 was identified through a structure-activity relationship (SAR) study of acridine (B1665455) analogs based on an initial hit from a high-throughput screen. The parent compound, LDN-192960, was found to be a potent inhibitor of haspin but also exhibited significant activity against DYRK2 (dual-specificity tyrosine-regulated kinase 2). The optimization effort that led to LDN-209929 focused on improving selectivity for haspin over DYRK2. This was achieved by modifying the acridine scaffold, resulting in a compound with a 180-fold selectivity for haspin.
The discovery of LDN-209929 provided a valuable tool for dissecting the specific roles of haspin in mitosis without the confounding effects of significant DYRK2 inhibition. Its development has been primarily as a research tool to investigate the cellular consequences of haspin inhibition.
Mechanism of Action
Haspin kinase's primary role during mitosis is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC). The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule attachments to kinetochores and for the activation of the spindle assembly checkpoint.
By competitively inhibiting the ATP-binding site of haspin, LDN-209929 prevents the phosphorylation of histone H3 at threonine 3. This disruption of the haspin-H3T3ph-CPC signaling cascade leads to the mislocalization of the CPC, resulting in chromosome misalignment, defects in the spindle assembly checkpoint, and ultimately, mitotic arrest.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its parent compound, LDN-192960.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity (fold) |
| LDN-209929 | Haspin | 55 | 180 vs. DYRK2 |
| DYRK2 | 9900 | ||
| LDN-192960 | Haspin | 10 | 4.8 vs. DYRK2 |
| DYRK2 | 48 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| CAS Number | 1784281-97-5 |
Experimental Protocols
While the specific, detailed protocols from the primary discovery publication are not fully available, the following are representative experimental procedures for the synthesis and evaluation of LDN-209929 based on established methodologies in the field.
Protocol 1: General Synthesis of 9-Thioacridine Analogs
This protocol outlines a general synthetic route for the acridine scaffold of LDN-209929.
-
Copper-Mediated Coupling: A substituted 2-chlorobenzoic acid is coupled with a substituted aniline (B41778) in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO). The reaction is typically heated for several hours to drive the formation of the N-phenylanthranilic acid intermediate.
-
Cyclization: The N-phenylanthranilic acid intermediate is cyclized to the corresponding 9-chloroacridine (B74977) using a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is heated, often under reflux, to facilitate the intramolecular cyclization.
-
Thiolation: The 9-chloroacridine is converted to the 9-thioacridine intermediate. This can be achieved by reaction with a sulfur source, such as thiourea (B124793) followed by hydrolysis, or by direct displacement with a thiol.
-
Side Chain Attachment: The 9-thioacridine is then alkylated with the desired aminoalkyl halide side chain in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., THF or DMF) to yield the final product.
-
Purification: The final compound is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by conversion to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ether or methanol.
Protocol 2: In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a biotinylated histone H3 peptide by haspin kinase.
-
Reagents:
-
Haspin kinase (recombinant)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
LDN-209929 (or other test compounds) serially diluted in DMSO
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Stop/Detection Buffer (e.g., 10 mM EDTA in assay buffer)
-
-
Procedure:
-
In a 384-well plate, add haspin kinase and the biotinylated H3 peptide to the assay buffer.
-
Add the test compound (LDN-209929) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-APC.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is proportional to the amount of phosphorylated peptide. IC50 values are calculated by plotting the TR-FRET ratio against the inhibitor concentration.
-
Protocol 3: Cellular Assay for Histone H3 Threonine 3 Phosphorylation (Western Blot)
This assay determines the ability of LDN-209929 to inhibit haspin activity in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or U2OS) in appropriate growth medium.
-
Treat the cells with various concentrations of LDN-209929 or a vehicle control (DMSO) for a defined period (e.g., 2-24 hours). To enrich for mitotic cells, a mitotic arresting agent like nocodazole (B1683961) can be co-administered.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Thr3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or another loading control like GAPDH or β-actin.
-
Quantify the band intensities to determine the dose-dependent effect of LDN-209929 on H3T3 phosphorylation.
-
Visualizations
Signaling Pathway of Haspin Kinase
Caption: The mitotic signaling pathway of haspin kinase and the inhibitory action of LDN-209929.
Experimental Workflow for LDN-209929 Discovery and Characterization
Caption: The workflow from high-throughput screening to the characterization of LDN-209929.
Logical Relationship of Haspin Inhibition and Cellular Outcomes
Caption: The logical cascade from haspin inhibition by LDN-209929 to cellular mitotic arrest.
References
Haspin Kinase: A Core Regulator of Chromosome Segregation in Mitosis and Meiosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haspin, an atypical serine/threonine kinase, has emerged as a critical regulator of cell division in eukaryotes. Its primary role is to ensure the fidelity of chromosome segregation during both mitosis and meiosis. This is achieved through the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a key event that orchestrates the recruitment of the Chromosome Passenger Complex (CPC) to the centromeres. The CPC, in turn, is essential for correcting improper microtubule-kinetochore attachments and for the proper functioning of the spindle assembly checkpoint. Given its pivotal role in cell cycle progression and its overexpression in various cancers, Haspin has become an attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of Haspin kinase function, detailing its mechanisms in mitosis and meiosis, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its intricate signaling pathways.
Core Functions of Haspin Kinase in Mitosis
Haspin's role in mitosis is central to maintaining genomic stability. Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2][3][4] This phosphorylation event acts as a "landing pad" for the Chromosome Passenger Complex (CPC), a multi-protein complex that includes the kinase Aurora B.[1][2] The recruitment of the CPC to the inner centromere is crucial for several mitotic processes:
-
Correction of Kinetochore-Microtubule Attachments: The CPC, through Aurora B kinase activity, destabilizes incorrect attachments between kinetochores and spindle microtubules, allowing for their correction and ensuring that each sister chromatid is attached to opposite spindle poles.
-
Spindle Assembly Checkpoint (SAC) Signaling: The CPC is a key component of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly bioriented on the mitotic spindle.
-
Sister Chromatid Cohesion: Haspin is required for the protection of centromeric cohesin, the protein complex that holds sister chromatids together, until anaphase. Depletion of Haspin leads to premature loss of this cohesion.[1]
Disruption of Haspin function, either through RNA interference (RNAi) or chemical inhibition, leads to severe mitotic defects, including chromosome misalignment, activation of the spindle assembly checkpoint, and mitotic arrest.[1][2][4][5]
Signaling Pathway in Mitosis
The signaling pathway involving Haspin in mitosis is a tightly regulated cascade of events.
Core Functions of Haspin Kinase in Meiosis
Haspin's fundamental role in ensuring proper chromosome segregation is conserved in meiosis. Similar to mitosis, Haspin's kinase activity is required for chromosome congression during both meiosis I and meiosis II.[6][7][8] Studies in both spermatocytes and oocytes have demonstrated that Haspin phosphorylates H3T3, which is essential for the recruitment of the CPC to meiotic centromeres.[6][7][8]
Inhibition of Haspin in meiotic cells leads to:
-
Chromosome Misalignment: Failure of homologous chromosomes (in meiosis I) and sister chromatids (in meiosis II) to align correctly at the metaphase plate.[6][7]
-
Perturbed Kinetochore-Microtubule Attachments: Similar to mitosis, the lack of CPC at the centromeres impairs the correction of erroneous microtubule attachments.[6]
-
Defective Spindle Assembly: In oocytes, Haspin has been implicated in the clustering of microtubule-organizing centers (MTOCs) to form a bipolar spindle.[7]
Interestingly, while the core Haspin-H3T3ph-CPC pathway is conserved, some studies suggest there might be differences in the downstream effectors and the precise regulation of CPC components in meiosis compared to mitosis.[6]
Signaling Pathway in Meiosis
The signaling pathway of Haspin in meiosis shares many similarities with the mitotic pathway, with the central axis of H3T3 phosphorylation and CPC recruitment remaining constant.
Quantitative Data Summary
The following tables summarize key quantitative data related to Haspin kinase activity and inhibition.
Table 1: In Vitro Kinase Activity of Haspin
| Substrate | Km (ATP) | Km (Histone H3 peptide) | kcat | Reference |
| Recombinant Human Haspin | ~5 µM | ~6 µM | ~15-fold increase with N-domain | [9] |
Table 2: IC50 Values of Selected Haspin Inhibitors
| Inhibitor | IC50 (nM) | Cell Line | Assay Type | Reference |
| 5-Iodotubercidin (5-ITu) | 10 | - | In vitro kinase assay | [10] |
| CHR-6494 | 2 | - | In vitro kinase assay | [11] |
| LDN-192960 | 10 | - | In vitro kinase assay | [6] |
| Staurosporine | 12.3 | - | Radiometric kinase assay | [3] |
| GW 5074 | 25.8 | - | Radiometric kinase assay | [3] |
Table 3: Cellular Effects of Haspin Inhibition
| Treatment | Effect | Quantitative Measurement | Cell Type | Reference |
| Haspin siRNA | Chromosome Misalignment | Increased percentage of cells with misaligned chromosomes | HeLa | [2][5] |
| 5-Iodotubercidin (5-ITu) | Reduction in centromeric AURKC | ~60% decrease in localized AURKC | Mouse Oocytes | [1] |
| 5-Iodotubercidin (5-ITu) | Reduction in centromeric Survivin | ~43% reduction in Survivin staining | Aurkc-/- Mouse Oocytes | [1] |
| CHR-6494 | G2/M Arrest | 4-hour delay in mitotic peak | HeLa | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study Haspin kinase function.
In Vitro Kinase Assay
This protocol is used to measure the enzymatic activity of Haspin kinase in a controlled environment.
Methodology:
-
Reaction Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reaction Setup: In a microcentrifuge tube, combine recombinant Haspin kinase (e.g., 50 ng), Histone H3 substrate (e.g., 1 µg), and the reaction buffer. If testing an inhibitor, add it at the desired concentration.
-
Initiation: Start the reaction by adding [γ-32P]ATP (e.g., 10 µCi) to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Analysis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film for autoradiography to visualize the phosphorylated substrate.
Immunofluorescence Staining for Phospho-Histone H3 (T3)
This protocol is used to visualize the localization of H3T3ph within cells.
Methodology:
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-Histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
RNA Interference (RNAi) for Haspin Depletion
This protocol is used to specifically reduce the expression of Haspin in cultured cells.
Methodology:
-
siRNA Design and Synthesis: Design or obtain validated small interfering RNAs (siRNAs) targeting the Haspin mRNA. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into cultured cells using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for the depletion of the Haspin protein.
-
Validation of Knockdown: Verify the reduction in Haspin protein levels by Western blotting using a Haspin-specific antibody.
-
Phenotypic Analysis: Analyze the effects of Haspin depletion on mitotic progression, chromosome alignment, or other cellular processes of interest.
Co-Immunoprecipitation (Co-IP) for Identifying Haspin Interactors
This protocol is used to identify proteins that physically interact with Haspin within the cell.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Haspin (or a control IgG) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Drug Development and Future Perspectives
The critical role of Haspin in mitosis and its frequent overexpression in cancer cells make it a compelling target for the development of novel anti-cancer therapeutics.[11][12][13][14][15] Several small molecule inhibitors of Haspin have been developed and have shown potent anti-proliferative effects in various cancer cell lines.[10][11] These inhibitors induce mitotic catastrophe by disrupting chromosome alignment and segregation, leading to cell death.
Future research in the field of Haspin kinase will likely focus on:
-
Development of more potent and selective inhibitors: Improving the specificity of Haspin inhibitors will be crucial to minimize off-target effects and enhance their therapeutic index.
-
Elucidation of novel substrates and functions: While Histone H3 is the best-characterized substrate, identifying other substrates of Haspin will provide a more complete understanding of its cellular roles.
-
Understanding the regulation of Haspin in different cellular contexts: Further investigation into the upstream regulators and downstream effectors of Haspin in both mitosis and meiosis will uncover more intricate details of its function.
-
Translational studies: Preclinical and clinical studies will be essential to evaluate the efficacy and safety of Haspin inhibitors as a viable cancer therapy.
References
- 1. Haspin inhibition reveals functional differences of interchromatid axis–localized AURKB and AURKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Fluorescence Imaging of Chromosome Segregation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Labeling of Mouse Spermatocyte Chromosome Spreads to Study Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live fluorescence imaging of chromosome segregation in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
LDN-209929 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin kinase.[1][2][3] Haspin, a serine/threonine kinase, plays a crucial role in the regulation of mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This post-translational modification is essential for the proper alignment of chromosomes during metaphase, making Haspin a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the target specificity and selectivity of LDN-209929 dihydrochloride, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Target Profile and Specificity
The primary target of this compound is Haspin kinase , with a reported half-maximal inhibitory concentration (IC50) of 55 nM .[1][2]
Selectivity Profile
This compound exhibits a high degree of selectivity for Haspin kinase over the closely related Dual-specificity tyrosine-regulated kinase 2 (DYRK2). It is reported to be 180-fold more selective for Haspin kinase compared to DYRK2.[1][2][3] A comprehensive kinase selectivity profile against a broader panel of kinases is not publicly available at this time.
Table 1: Quantitative Kinase Inhibition Data for this compound
| Target Kinase | IC50 (nM) | Selectivity (fold vs. Haspin) | Reference |
| Haspin | 55 | 1 | [1][2] |
| DYRK2 | 9,900 | 180 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the phosphorylation of its key substrate, histone H3, at threonine 3. This inhibition disrupts the downstream signaling cascade that ensures proper chromosome segregation during mitosis, ultimately leading to cell cycle arrest and potentially apoptosis in proliferating cells.
Experimental Protocols
While the specific, detailed protocols for the characterization of LDN-209929 are not fully available in the public domain, the following represents a likely methodology for the key in vitro kinase inhibition assays based on standard industry practices.
In Vitro Haspin Kinase Inhibition Assay (Hypothetical Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Haspin kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant full-length human Haspin kinase
-
Histone H3 peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add the diluted LDN-209929 or vehicle control (DMSO in kinase assay buffer).
-
Enzyme and Substrate Addition: Add a mixture of Haspin kinase and Histone H3 peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. Incubate at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of LDN-209929 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
The Crucial Role of Haspin Kinase in Orchestrating Chromosome Alignment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of chromosome segregation during mitosis is paramount to maintaining genomic stability. Errors in this intricate process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. Haspin kinase, a serine/threonine kinase, has emerged as a critical regulator of mitotic progression, playing a pivotal role in ensuring the proper alignment of chromosomes at the metaphase plate. This technical guide provides an in-depth exploration of the molecular mechanisms by which Haspin kinase governs chromosome alignment, its position within the broader mitotic signaling network, and the consequences of its inhibition. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in cell biology and oncology, as well as professionals engaged in the development of novel anti-mitotic cancer therapies.
Introduction: The Guardian of Genomic Integrity
Mitosis is a tightly regulated process that ensures the equal distribution of the genome to two daughter cells. A key event in this process is the alignment of sister chromatids at the metaphase plate, a prerequisite for their subsequent segregation during anaphase. The molecular machinery that governs this process is complex, involving a network of kinases, phosphatases, and structural proteins. Among these, Haspin kinase has been identified as a central player, ensuring the correct localization and function of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis.[1][2]
Haspin's primary and most well-characterized substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3][4] This specific phosphorylation event acts as a "molecular beacon," creating a docking site on the centromeric chromatin for the CPC.[5] The recruitment of the CPC, which includes the kinase Aurora B, to the inner centromere is essential for correcting improper microtubule-kinetochore attachments and for the proper functioning of the spindle assembly checkpoint (SAC).[1][5] Disruption of Haspin function, either through genetic depletion or chemical inhibition, leads to a cascade of mitotic defects, including severe chromosome misalignment, premature loss of sister chromatid cohesion, and ultimately, mitotic arrest or catastrophic exit from mitosis.[2][6] These profound consequences underscore the critical role of Haspin in maintaining genomic stability and highlight its potential as a therapeutic target in oncology.[7][8]
The Haspin Kinase Signaling Pathway
Haspin kinase is a key component of a signaling cascade that ensures the precise spatiotemporal regulation of mitotic events. Its activity is intricately linked with other major mitotic kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1), which are known to phosphorylate and activate Haspin. The primary downstream effect of Haspin activity is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This histone mark is directly recognized by the BIR domain of Survivin, a subunit of the Chromosomal Passenger Complex (CPC). The binding of Survivin to phosphorylated H3T3 anchors the entire CPC, including the catalytic subunit Aurora B kinase, to the inner centromere. This localization is critical for Aurora B to phosphorylate its substrates, which are involved in destabilizing incorrect kinetochore-microtubule attachments and activating the spindle assembly checkpoint. Interestingly, there is evidence for a positive feedback loop where Aurora B can, in turn, phosphorylate and further activate Haspin, thus amplifying the CPC recruitment signal at the centromere.
Quantitative Analysis of Haspin Kinase Inhibition
The functional consequence of inhibiting Haspin kinase activity has been quantified in numerous studies. These investigations typically involve the depletion of Haspin via RNA interference (RNAi) or the use of small molecule inhibitors. The resulting phenotypes, primarily chromosome misalignment, are then quantified using immunofluorescence microscopy.
| Experimental System | Method of Inhibition | Phenotype Measured | Quantitative Result | Reference |
| U2OS Cells | Haspin siRNA | Chromosome Misalignment | 76% of mitotic cells showed extensive chromosome misalignment. | [6] |
| HeLa Cells | Haspin siRNA | Mitotic Arrest | Significant increase in the percentage of cells in prometaphase. | [4] |
| Various Cancer Cell Lines | CHR-6494 (inhibitor) | Inhibition of H3T3ph | Potent inhibition of H3T3 phosphorylation. | [8] |
| In vitro Kinase Assay | 5-iodotubercidin (5-ITu) | Haspin Kinase Activity | Potent inhibition of Haspin kinase activity. | [5] |
| HCT116 Cells | CHR-6494 & CCI-779 | Mitotic Catastrophe | Significant increase in cells undergoing mitotic catastrophe with dual treatment. | [8] |
Experimental Protocols
In Vitro Haspin Kinase Assay (Radiometric)
This protocol is a representative method for measuring the kinase activity of Haspin in vitro, often used for screening potential inhibitors.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)
-
[γ-³³P]-ATP
-
5X Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the 5X Kinase Reaction Buffer, water, and the histone H3 peptide substrate.
-
Add the test compound (inhibitor) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant Haspin kinase to the mixture.
-
Start the phosphorylation reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
Immunofluorescence Staining for Chromosome Alignment
This protocol outlines the steps for visualizing and assessing chromosome alignment in cultured cells following the depletion or inhibition of Haspin kinase.
Materials:
-
Cultured cells (e.g., HeLa, U2OS) grown on coverslips
-
Haspin siRNA or small molecule inhibitor
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-centromere antibody)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Antifade mounting medium
Procedure:
-
Treat cells with Haspin siRNA or a small molecule inhibitor for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with misaligned chromosomes.
RNA Interference (RNAi)-Mediated Depletion of Haspin in HeLa Cells
This protocol describes a general procedure for knocking down the expression of Haspin in HeLa cells using small interfering RNA (siRNA).
Materials:
-
HeLa cells
-
Haspin-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Plate HeLa cells in a 6-well plate to be 30-50% confluent at the time of transfection.
-
For each well, dilute the Haspin siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells to assess the knockdown efficiency by Western blotting for Haspin protein levels or proceed with downstream applications such as immunofluorescence for phenotype analysis.
Experimental Workflow and Logical Relationships
The investigation of Haspin kinase's role in chromosome alignment typically follows a logical workflow. This begins with the perturbation of Haspin function, either through genetic knockdown or chemical inhibition. The cellular consequences of this perturbation are then assessed through various analytical techniques. A primary method is immunofluorescence microscopy to visualize the mitotic spindle, chromosomes, and key mitotic proteins. This allows for the quantification of phenotypes such as chromosome misalignment. Concurrently, biochemical assays are employed to confirm the molecular effects of the perturbation, such as measuring the levels of H3T3 phosphorylation via Western blotting or assessing Haspin kinase activity directly through in vitro kinase assays.
Conclusion and Future Directions
Haspin kinase is unequivocally a cornerstone of mitotic regulation, ensuring the fidelity of chromosome segregation through its crucial role in localizing the Chromosomal Passenger Complex to the centromere. The phosphorylation of histone H3 at threonine 3 by Haspin serves as a fundamental signal for the proper execution of mitosis. The severe mitotic defects resulting from Haspin inhibition have positioned it as an attractive target for the development of anti-cancer therapeutics.
Future research in this field will likely focus on several key areas. A deeper understanding of the upstream regulation of Haspin kinase activity will provide further insights into how its function is integrated with the overall cell cycle control network. The identification and characterization of additional Haspin substrates may uncover novel roles for this kinase beyond its established function in CPC recruitment. Furthermore, the development of highly specific and potent small molecule inhibitors of Haspin will not only serve as valuable research tools but also holds promise for translation into clinical applications for the treatment of proliferative diseases. The continued exploration of the intricate biology of Haspin kinase is certain to yield a more complete picture of the complex symphony of events that govern cell division.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
LDN-209929 Dihydrochloride: A Technical Guide to its Use as a Chemical Probe for Haspin Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target for anti-cancer therapeutics. It plays a pivotal role in ensuring proper chromosome alignment and segregation through its unique substrate specificity for histone H3 at threonine 3 (H3T3). The phosphorylation of H3T3 by haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events. Given its crucial role in cell division, the development of potent and selective inhibitors of haspin is of significant interest for both basic research and clinical applications.
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of haspin kinase. This document serves as an in-depth technical guide for researchers utilizing LDN-209929 as a chemical probe to interrogate haspin biology. It provides a summary of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Biochemical and Cellular Activity of LDN-209929
The following tables summarize the known quantitative data for LDN-209929's inhibitory activity.
| Target | Assay Type | IC50 | Selectivity | Reference |
| Haspin | Biochemical | 55 nM | - | [1] |
| DYRK2 | Biochemical | 9.9 µM | 180-fold vs. Haspin | [1] |
Note on Kinase Selectivity: A comprehensive kinase selectivity profile (e.g., KINOMEscan) for LDN-209929 is not publicly available at the time of this writing. While it shows significant selectivity over DYRK2, users should exercise caution and ideally perform broader kinase profiling to rule out potential off-target effects in their system of interest.
Anti-proliferative Activity of Haspin Inhibitors
| Compound | Cell Line | IC50 (µM) |
| CHR-6494 | HCT-116 (colon) | 0.02 |
| CHR-6494 | HeLa (cervical) | 0.03 |
| CHR-6494 | A549 (lung) | 0.04 |
| 5-ITU | HeLa (cervical) | 0.5 |
Experimental Protocols
In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from established high-throughput screening assays for haspin inhibitors and can be used to determine the IC50 of LDN-209929.[2][3]
Materials:
-
Recombinant human haspin kinase
-
Biotinylated histone H3 (1-21) peptide substrate
-
Europium-labeled anti-phospho-histone H3 (Thr3) antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
LDN-209929 dihydrochloride
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Stop/Detection Buffer: Assay Buffer containing EDTA, Eu-labeled antibody, and SA-APC
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of LDN-209929 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Mix Preparation: Prepare a master mix containing recombinant haspin kinase and biotinylated H3 peptide in Assay Buffer. The optimal concentrations should be empirically determined but are typically in the low nM range for the enzyme and at the Km for the peptide substrate.
-
Assay Initiation: In a 384-well plate, add the compound dilutions. Add the haspin/H3 peptide mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at its Km for haspin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. The reaction time should be within the linear range of the assay.
-
Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer.
-
Signal Reading: Incubate the plate at room temperature for at least 60 minutes to allow for the development of the FRET signal. Read the plate on a TR-FRET-compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).
-
Data Analysis: Calculate the ratio of the APC signal to the Europium signal. Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-Histone H3 (Thr3)
This protocol allows for the assessment of LDN-209929's ability to inhibit haspin activity in a cellular context by measuring the levels of its direct substrate, phospho-histone H3 (Thr3).
Materials:
-
Cell line of interest (e.g., HeLa, HCT-116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-histone H3 (Thr3)
-
Rabbit or mouse anti-total histone H3 (for loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose-response of LDN-209929 for a specified period (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Thr3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-H3 (Thr3) and total H3. Normalize the phospho-H3 signal to the total H3 signal to determine the relative inhibition of haspin activity.
Mandatory Visualization
Haspin Signaling Pathway in Mitosis
Caption: Haspin kinase activation and downstream signaling cascade during mitosis.
Experimental Workflow for Validation of a Haspin Chemical Probe
Caption: A logical workflow for the validation of a novel haspin chemical probe.
References
Exploring the Cellular Effects of Haspin Inhibition with LDN-209929: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin, a serine/threonine kinase, plays a pivotal role in the faithful execution of mitosis. Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromere. The CPC, a key regulator of mitosis, ensures correct chromosome-microtubule attachments and the activation of the spindle assembly checkpoint. Dysregulation of haspin activity can lead to mitotic errors, chromosomal instability, and is often associated with cancer. This has positioned haspin as an attractive target for anti-cancer drug development.
LDN-209929 is a potent and selective small molecule inhibitor of haspin kinase. This technical guide provides a comprehensive overview of the cellular effects of haspin inhibition using LDN-209929, including its biochemical activity, expected cellular phenotypes, and detailed protocols for key experimental assays.
LDN-209929: Biochemical Profile
LDN-209929 is a potent inhibitor of haspin kinase with a reported in vitro half-maximal inhibitory concentration (IC50) of 55 nM. It exhibits significant selectivity, being 180-fold more selective for haspin over the dual-specificity tyrosine-regulated kinase 2 (DYRK2)[1]. This selectivity is a crucial attribute for a chemical probe, minimizing off-target effects and allowing for a more precise interrogation of haspin's cellular functions.
Table 1: In Vitro Inhibitory Activity of LDN-209929
| Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 |
| Haspin | 55 | 180-fold |
| DYRK2 | 9,900 | 1-fold |
Core Cellular Effects of Haspin Inhibition
Inhibition of haspin kinase by compounds such as LDN-209929 is expected to induce a cascade of cellular events stemming from the abrogation of H3T3 phosphorylation. The primary consequences include:
-
Reduction of Histone H3 Threonine 3 Phosphorylation (H3T3ph): The most direct and immediate effect of haspin inhibition is the decrease in the levels of H3T3ph.
-
Mislocalization of the Chromosomal Passenger Complex (CPC): As H3T3ph acts as a docking site for the CPC, its reduction leads to the failure of the CPC to properly localize to the centromeres during mitosis.
-
Mitotic Defects: The mislocalization of the CPC results in a range of mitotic abnormalities, including:
-
Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached chromosomes activates the SAC, leading to a delay or arrest in mitosis.
-
Micronuclei Formation: Errors in chromosome segregation can result in the formation of micronuclei in daughter cells.
-
-
Cell Cycle Arrest: Prolonged activation of the SAC typically leads to a G2/M phase arrest.
-
Induction of Apoptosis: Cells that are unable to resolve mitotic errors and satisfy the SAC will ultimately undergo programmed cell death (apoptosis).
-
Reduced Cell Viability and Proliferation: The culmination of mitotic arrest and apoptosis leads to a decrease in cell viability and an inhibition of cell proliferation.
While specific quantitative cellular data for LDN-209929 is not extensively available in the public domain, the following sections provide detailed experimental protocols that can be employed to quantify these effects. The expected outcomes are illustrated with example data that is representative of haspin inhibition by other small molecules.
Signaling Pathway and Experimental Workflow
The central signaling pathway initiated by haspin and the general workflow for investigating the cellular effects of haspin inhibition are depicted below.
Caption: Haspin signaling pathway and the inhibitory action of LDN-209929.
Caption: General experimental workflow to characterize the cellular effects of LDN-209929.
Experimental Protocols
In Vitro Haspin Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of LDN-209929 against haspin kinase.
Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a histone H3-derived peptide substrate by recombinant haspin kinase. The amount of phosphorylated substrate is quantified, and the inhibition by LDN-209929 is determined.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 (1-21) peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
LDN-209929
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of LDN-209929 in DMSO, followed by a further dilution in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
LDN-209929 at various concentrations (including a DMSO control)
-
Recombinant haspin kinase
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add a mixture of the histone H3 peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of LDN-209929 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Objective: To determine the effect of LDN-209929 on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50).
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity indicates either cytotoxicity or inhibition of proliferation.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LDN-209929
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear or opaque-walled plates
-
Plate reader (luminescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of LDN-209929 (e.g., from 1 nM to 10 µM) in fresh culture medium. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Detection (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells (representing 100% viability). Plot the percent viability against the log concentration of LDN-209929 and fit the data to a dose-response curve to determine the IC50 or GR50 value.
Table 2: Example Cell Viability Data for a Haspin Inhibitor
| Cell Line | IC50 (µM) |
| HeLa | 0.5 |
| HCT-116 | 0.8 |
| MDA-MB-231 | 1.2 |
| Note: This is example data and does not represent actual results for LDN-209929. |
Immunofluorescence for Histone H3 Phosphorylation
Objective: To visualize and quantify the levels of histone H3 threonine 3 phosphorylation (H3T3ph) in cells treated with LDN-209929.
Principle: This technique uses a specific primary antibody to detect H3T3ph within fixed and permeabilized cells. A fluorescently labeled secondary antibody is then used for visualization by fluorescence microscopy.
Materials:
-
Cancer cell lines
-
Glass coverslips or imaging-compatible plates
-
LDN-209929
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody: anti-phospho-Histone H3 (Thr3)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with LDN-209929 at various concentrations for a defined period (e.g., 24 hours). Include a DMSO control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-phospho-H3 (Thr3) antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips on microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the H3T3ph signal in the nucleus of mitotic cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of LDN-209929 on cell cycle progression.
Principle: Cells are fixed, and their DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
LDN-209929
-
Cold 70% ethanol (B145695) for fixation
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with LDN-209929 at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and resuspend in a small volume of PBS.
-
Fixation: While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Table 3: Example Cell Cycle Analysis Data for a Haspin Inhibitor (24h treatment)
| Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO Control | 55 | 25 | 20 |
| Inhibitor (0.5 µM) | 40 | 15 | 45 |
| Inhibitor (2.0 µM) | 25 | 10 | 65 |
| Note: This is example data and does not represent actual results for LDN-209929. |
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by LDN-209929.
Principle: This assay uses Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), which enters cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell lines
-
LDN-209929
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Treat cells with LDN-209929 for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Table 4: Example Apoptosis Data for a Haspin Inhibitor (48h treatment)
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
| DMSO Control | 95 | 3 | 2 |
| Inhibitor (1.0 µM) | 60 | 25 | 15 |
| Inhibitor (5.0 µM) | 20 | 45 | 35 |
| Note: This is example data and does not represent actual results for LDN-209929. |
Conclusion
LDN-209929 is a valuable chemical tool for studying the cellular functions of haspin kinase. Its potency and selectivity make it suitable for dissecting the intricate signaling pathways that govern mitosis. The experimental protocols provided in this guide offer a robust framework for characterizing the cellular effects of haspin inhibition with LDN-209929. While specific quantitative cellular data for this compound is not widely published, the expected phenotypes of mitotic arrest, apoptosis, and reduced cell proliferation are consistent with the on-target inhibition of haspin. Further research utilizing LDN-209929 will undoubtedly contribute to a deeper understanding of haspin's role in both normal and pathological cell division, and may aid in the development of novel anti-cancer therapeutics.
References
Unraveling the Impact of LDN-209929 Dihydrochloride on Histone H3 Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 phosphorylation is a critical post-translational modification integral to the regulation of gene expression, chromatin condensation during mitosis, and cellular responses to a variety of stimuli. The intricate signaling pathways that govern the phosphorylation state of histone H3 are key areas of investigation in cellular biology and oncology. This technical guide explores the effects of the small molecule inhibitor, LDN-209929 dihydrochloride (B599025), on histone H3 phosphorylation. While direct evidence linking LDN-209929 to histone H3 phosphorylation is not publicly available, this document will delve into the known mechanisms of histone H3 phosphorylation and explore potential signaling pathways through which a kinase inhibitor like LDN-209929 could exert its influence. This paper aims to provide a foundational understanding for researchers investigating novel kinase inhibitors and their downstream effects on chromatin dynamics.
Introduction to Histone H3 Phosphorylation
Histone H3, a core component of the nucleosome, is subject to a variety of post-translational modifications, including phosphorylation, acetylation, and methylation. These modifications act as a "histone code" that is read by other proteins to regulate chromatin structure and gene transcription. The phosphorylation of histone H3 primarily occurs at serine (Ser) and threonine (Thr) residues, with phosphorylation at Ser10, Ser28, and Thr3 being the most extensively studied.
Histone H3 phosphorylation is a dynamic process involved in two major cellular events:
-
Mitosis and Meiosis: Increased phosphorylation of histone H3 at Ser10 and Ser28 is a hallmark of condensed chromatin during cell division.
-
Transcriptional Activation: Phosphorylation of histone H3 at Ser10 is also associated with the activation of immediate-early genes in response to various stimuli. This modification can lead to the dissociation of repressive proteins like HP1γ and the recruitment of transcriptional machinery.[1]
The phosphorylation state of histone H3 is tightly regulated by a balance between the activities of protein kinases and phosphatases.
Signaling Pathways Regulating Histone H3 Phosphorylation
Several key signaling pathways converge on the regulation of histone H3 phosphorylation. Understanding these pathways is crucial for hypothesizing the potential mechanism of action of novel kinase inhibitors.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade is a central pathway that transduces extracellular signals into cellular responses, including the regulation of gene expression and cell proliferation.[2] The ERK1/2 branch of the MAPK pathway has been shown to be involved in histone H3 phosphorylation.[3] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), the MAPK cascade is initiated, leading to the activation of kinases that can directly or indirectly phosphorylate histone H3.[2] For instance, TGHQ-induced ERK1/2 phosphorylation precedes increases in histone H3 phosphorylation.[3]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling network that governs cell growth, survival, and proliferation.[4][5] While its direct role in histone H3 phosphorylation is less characterized than the MAPK pathway, there is evidence of crosstalk between these pathways.[5] Akt, a key kinase in this pathway, can influence other signaling cascades that may ultimately impact histone H3 phosphorylation.
LDN-209929 Dihydrochloride: A Potential Modulator of Histone H3 Phosphorylation
This compound is a small molecule compound. While its specific targets and mechanism of action are not widely documented in publicly available literature, as a kinase inhibitor, it has the potential to interfere with the signaling pathways that control histone H3 phosphorylation. Protein kinases are crucial components of these pathways, acting as molecular switches that regulate cellular processes through phosphorylation.[6] Dysregulation of kinase activity is a common feature in many diseases, including cancer.[7]
Hypothetical Mechanism of Action
Assuming LDN-209929 acts as a kinase inhibitor, it could affect histone H3 phosphorylation through several mechanisms:
-
Direct Inhibition of Histone H3 Kinases: LDN-209929 could directly inhibit the kinases responsible for phosphorylating histone H3, such as Aurora kinases during mitosis or MSK1/2 in response to mitogenic stimuli.
-
Inhibition of Upstream Kinases: The compound might target upstream kinases within the MAPK or PI3K/Akt pathways, thereby preventing the signal from reaching the downstream effectors that phosphorylate histone H3. For example, inhibition of Raf or MEK would block the activation of ERK1/2 and subsequently reduce histone H3 phosphorylation.
Experimental Protocols for Investigating the Effects of LDN-209929 on Histone H3 Phosphorylation
To determine the precise effects of LDN-209929 on histone H3 phosphorylation, a series of well-defined experiments are necessary.
In Vitro Kinase Assay
An in vitro kinase assay is essential to determine if LDN-209929 directly inhibits kinases known to phosphorylate histone H3.
Methodology:
-
Reagents: Recombinant active kinase (e.g., MSK1, Aurora Kinase B), histone H3 substrate (full-length or peptide), ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for antibody-based detection), kinase assay buffer, and varying concentrations of LDN-209929.
-
Procedure:
-
Incubate the recombinant kinase with varying concentrations of LDN-209929 for a predetermined time.
-
Initiate the kinase reaction by adding the histone H3 substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified duration.
-
Stop the reaction.
-
-
Detection:
-
Radiometric Assay: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP using P81 phosphocellulose paper, followed by scintillation counting.
-
Antibody-based Assay (e.g., ELISA or Western Blot): Use a phospho-specific antibody that recognizes phosphorylated histone H3.
-
Western Blot Analysis of Cultured Cells
Western blotting is a fundamental technique to assess the levels of phosphorylated histone H3 in cells treated with LDN-209929.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known activated signaling pathways).
-
Treat the cells with varying concentrations of LDN-209929 for different time points. A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction:
-
Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-Histone H3 Ser10).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the results to total histone H3 or a loading control like β-actin.
-
Immunofluorescence Microscopy
Immunofluorescence can provide a visual representation of histone H3 phosphorylation within individual cells and its subcellular localization.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with LDN-209929 as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody against phosphorylated histone H3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Quantitative Data Presentation
As no direct experimental data for LDN-209929 and histone H3 phosphorylation is currently available, the following tables are presented as templates for how such data could be structured.
Table 1: In Vitro Kinase Inhibition by LDN-209929
| Kinase Target | LDN-209929 IC₅₀ (nM) |
| MSK1 | Data to be determined |
| Aurora Kinase B | Data to be determined |
| MEK1 | Data to be determined |
| ERK2 | Data to be determined |
Table 2: Effect of LDN-209929 on Histone H3 Ser10 Phosphorylation in Cultured Cells (Western Blot Densitometry)
| LDN-209929 Conc. (µM) | Relative p-H3 (Ser10) / Total H3 (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | Data to be determined |
| 1.0 | Data to be determined |
| 10.0 | Data to be determined |
Conclusion
While the direct effects of this compound on histone H3 phosphorylation remain to be elucidated, this technical guide provides a comprehensive framework for investigating such interactions. By understanding the key signaling pathways that regulate this critical post-translational modification and employing the detailed experimental protocols outlined, researchers can systematically evaluate the potential of LDN-209929 as a modulator of chromatin dynamics. The hypothetical data tables and signaling pathway diagrams serve as a guide for the design and interpretation of future experiments in this important area of research. Further investigation into the specific kinase targets of LDN-209929 will be paramount in unraveling its precise mechanism of action and its potential therapeutic applications.
References
- 1. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Induction of ERK1/2 and histone H3 phosphorylation within the outer stripe of the outer medulla of the Eker rat by 2,3,5-tris-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of akt/protein kinase B signaling by naltrindole in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease [mdpi.com]
- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chemical Blueprint of LDN-209929 Dihydrochloride: A Technical Guide
For Immediate Release
BOSTON, MA – A comprehensive technical guide detailing the chemical structure, synthesis, and characterization of LDN-209929 dihydrochloride (B599025) has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth understanding of the potent and selective Haspin kinase inhibitor, a compound of significant interest in oncological research.
LDN-209929 dihydrochloride has been identified as a valuable molecular probe for studying the cellular functions of Haspin and DYRK2 kinases and their potential roles in various diseases. This guide aims to provide a centralized resource of its chemical properties and synthesis, facilitating further research and development.
Chemical Structure and Properties
This compound is an acridine (B1665455) derivative with the molecular formula C₁₇H₁₉Cl₃N₂OS. Key quantitative data for the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| CAS Number | 1784281-97-5 |
| Appearance | Yellow to orange solid |
| SMILES | NCCCSC1=C(C=C(Cl)C=C2)C2=NC3=CC=C(OC)C=C31.[H]Cl.[H]Cl[1] |
Synthesis and Experimental Protocol
The synthesis of this compound involves a multi-step process, as detailed in the structure-activity relationship study of acridine analogs by Cuny et al. The general synthetic scheme is outlined below. The synthesis of many of the acridine analogs, including the precursor to LDN-209929, was accomplished by coupling 2-bromobenzoic acids with anilines, followed by cyclization to form 9-chloroacridines.[2]
Experimental Workflow for the Synthesis of Acridine Analogs:
Caption: General synthetic workflow for 9-chloroacridine (B74977) precursors.
A crucial intermediate, 6-chloro-2-methoxy-9-thioacridone, is prepared and subsequently alkylated with a protected aminopropyl bromide. The final step involves the deprotection of the amine to yield LDN-209929, which is then converted to its dihydrochloride salt.
Signaling Pathway Context
LDN-209929 is a potent inhibitor of Haspin kinase and shows high selectivity over the related DYRK2 kinase.[2] Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is a key signal for the recruitment of the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation. By inhibiting Haspin, LDN-209929 disrupts this signaling cascade, leading to mitotic defects in proliferating cells, a mechanism of significant interest for cancer therapy.
Caption: Inhibition of the Haspin kinase signaling pathway by LDN-209929.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While the primary literature provides the context for its discovery and activity, specific NMR and mass spectrometry data are crucial for researchers synthesizing or utilizing this compound. Researchers are directed to the supplementary information of the foundational publication for detailed characterization data.
This technical guide provides a foundational understanding of the chemical nature of this compound. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the primary literature and its supplementary materials.
References
LDN-209929 dihydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin kinase, an atypical serine/threonine kinase crucial for proper mitotic progression. Due to its role in cell cycle regulation, Haspin has emerged as a promising target in oncology research. This guide provides a comprehensive overview of LDN-209929 dihydrochloride, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This information is essential for the accurate preparation of stock solutions and experimental controls.
| Property | Value | Citations |
| CAS Number | 1784281-97-5 | [1][2][3][4] |
| Molecular Weight | 405.77 g/mol | [1][3][4][5][6] |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS | [2][3][4] |
Mechanism of Action and Kinase Selectivity
LDN-209929 is a potent inhibitor of Haspin kinase with an IC50 value of 55 nM.[1][2][4][6][7][8][9] It also exhibits off-target activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) with an IC50 of 9.9 μM, demonstrating a 180-fold selectivity for Haspin over DYRK2.[1][2][4][7][8][9][10]
Kinase Inhibitory Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, Haspin, and a key off-target kinase, DYRK2.
| Kinase Target | IC50 | Citations |
| Haspin | 55 nM | [1][2][4][6][7][8][9] |
| DYRK2 | 9.9 µM | [1][4][8][9][10] |
Signaling Pathways
LDN-209929 primarily impacts cellular function by inhibiting the Haspin kinase signaling pathway, which is intricately linked to mitotic progression. Its secondary effect on DYRK2 can also influence various cellular processes.
Haspin Kinase Signaling Pathway in Mitosis
Haspin kinase activity is tightly regulated during the cell cycle, peaking in mitosis.[11] Upstream kinases such as Cdk1 and Plk1 phosphorylate and activate Haspin.[11] The primary substrate of Haspin is Histone H3 at threonine 3 (H3T3).[12] Phosphorylation of H3T3 is a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromere.[13] This localization is essential for proper chromosome alignment and segregation. Inhibition of Haspin by LDN-209929 disrupts this pathway, leading to mitotic defects.
Overview of DYRK2 Signaling
DYRK2 is a multifaceted kinase involved in various cellular processes, including cell cycle control, apoptosis, and DNA damage response. It can act as a tumor suppressor in some contexts.[14] DYRK2 is known to phosphorylate several key proteins, including p53, c-Jun, and c-Myc, often priming them for subsequent ubiquitination and degradation.[14][15] It also plays a role as a molecular assembler for the EDVP E3 ubiquitin ligase complex.[15] The off-target inhibition of DYRK2 by LDN-209929 could potentially influence these pathways, a factor to consider in experimental design.
Experimental Protocols
The following protocols provide a framework for assessing the activity and cellular effects of LDN-209929. Optimization may be required based on specific cell lines and experimental conditions.
In Vitro Haspin Kinase Assay
This protocol outlines a method to measure the kinase activity of Haspin using a biotinylated peptide substrate and a fluorescence-based detection system.
Materials:
-
Recombinant active Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of LDN-209929 in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add the Haspin kinase and biotinylated H3 peptide substrate to each well.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Haspin.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Histone H3 Phosphorylation
This protocol is for detecting the phosphorylation of Histone H3 at Threonine 3 in cultured cells treated with LDN-209929.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of LDN-209929 for the desired duration. A positive control (e.g., nocodazole (B1683961) to enrich for mitotic cells) and a vehicle control should be included.
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Haspin Kinase 抑制剂 | MCE [medchemexpress.cn]
- 6. apexbt.com [apexbt.com]
- 7. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 8. LDN 209929 2HCl | CAS#:1784281-97-5 | Chemsrc [chemsrc.com]
- 9. LDN-209929 | Haspin抑制剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase DYRK2 is an E3-ligase specific molecular assembler - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LDN-209929 Dihydrochloride in an In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin kinase.[1][2][3] Haspin, a serine/threonine kinase, plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][4] This phosphorylation event is essential for the proper alignment of chromosomes during mitosis.[4] Due to its critical function in proliferating cells, Haspin has emerged as a promising therapeutic target in oncology. These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of LDN-209929 against Haspin kinase.
Mechanism of Action
LDN-209929 dihydrochloride functions as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to its substrate, histone H3. This inhibition of H3T3 phosphorylation disrupts the downstream signaling cascade that ensures proper chromosomal segregation during mitosis.
Haspin Kinase Signaling Pathway
The diagram below illustrates the central role of Haspin kinase in mitosis and the point of inhibition by LDN-209929.
Caption: Haspin kinase signaling pathway and inhibition by LDN-209929.
Quantitative Data Summary
The inhibitory activity of this compound against Haspin kinase and its selectivity over DYRK2 are summarized in the table below.
| Kinase | IC50 Value |
| Haspin | 55 nM[1][2][3] |
| DYRK2 | 9.9 µM[1][5] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The significantly higher IC50 value for DYRK2 demonstrates the high selectivity of LDN-209929 for Haspin kinase.
In Vitro Kinase Assay Protocol
This protocol describes a luminescent-based in vitro kinase assay to measure the inhibitory activity of LDN-209929 against Haspin kinase. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human Haspin kinase
-
Substrate: Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK-K(Biotin)-NH2) or full-length Histone H3 protein
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)
-
Plate: White, opaque 384-well or 96-well assay plates
-
DMSO: Dimethyl sulfoxide (B87167) (for inhibitor dilution)
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro kinase assay.
Caption: In vitro kinase assay experimental workflow.
Procedure
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted LDN-209929 or vehicle control (assay buffer with DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the Haspin enzyme and the histone H3 substrate in assay buffer to each well. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for Haspin.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the LDN-209929 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of this compound as a Haspin kinase inhibitor. The provided methodology and data will aid researchers in the characterization of this compound and support its further development as a potential therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
recommended working concentration for LDN-209929 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. This document outlines recommended working concentrations for in vitro and in vivo studies, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction
LDN-209929 dihydrochloride is a selective inhibitor of haspin kinase with a reported half-maximal inhibitory concentration (IC50) of 55 nM.[1] It demonstrates significant selectivity, being approximately 180-fold more potent against haspin than against DYRK2.[1] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase, making haspin a compelling target for anti-cancer drug development.[2] Inhibition of haspin kinase can lead to mitotic defects and ultimately, apoptosis in proliferating cells.
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. DYRK2 | Reference |
| LDN-209929 | Haspin | 55 | 180-fold | [1] |
| LDN-209929 | DYRK2 | 9900 | - | [1] |
Signaling Pathway
Haspin kinase is a key regulator of mitosis. Its primary known substrate is histone H3. The signaling pathway involving haspin is critical for ensuring proper chromosome segregation.
Experimental Protocols
Biochemical Haspin Kinase Assay
This protocol is to determine the in vitro potency of LDN-209929 against haspin kinase.
Materials:
-
Recombinant haspin kinase
-
Histone H3 peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM down to 0.1 nM.
-
In a 384-well plate, add the assay buffer, recombinant haspin kinase, and the histone H3 peptide substrate.
-
Add the serially diluted LDN-209929 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the log concentration of LDN-209929 to determine the IC50 value.
Cell Viability Assay
This protocol is to assess the effect of LDN-209929 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of LDN-209929 (e.g., from 10 µM to 1 nM) for 72 hours. Include a DMSO-treated vehicle control.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis
This protocol is to determine the effect of LDN-209929 on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with LDN-209929 at concentrations around the GI50 value for 24 to 48 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This protocol is to detect the induction of apoptosis by LDN-209929.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with LDN-209929 as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Study (General Protocol)
This is a general protocol for evaluating the in vivo efficacy of a haspin inhibitor and should be optimized for LDN-209929.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line for xenograft implantation (e.g., HCT-116)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally or orally at a predetermined dose and schedule. A starting point could be based on the in vivo data for similar haspin inhibitors like CHR-6494.
-
The control group should receive the vehicle only.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-H3T3).
Experimental Workflows
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, cell lines, and animal models. Always refer to the relevant safety data sheets before handling any chemical compounds.
References
LDN-209929 dihydrochloride solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase crucial for proper mitotic progression.[1] It exhibits high selectivity for Haspin over other kinases like DYRK2.[1] Haspin's primary role is the phosphorylation of Histone H3 at threonine 3 (H3T3ph) during the G2/prophase stage of the cell cycle.[1][2] This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for sister chromatid cohesion.[3][4] Inhibition of Haspin by LDN-209929 disrupts these processes, leading to mitotic defects and making it a compound of interest for cancer research and other therapeutic areas where cell division is a key factor.
These application notes provide detailed protocols for the solubilization of LDN-209929 dihydrochloride and the preparation of stock solutions for both in vitro and in vivo studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| Appearance | Yellow to orange solid |
| Purity | ≥99% |
| CAS Number | 1784281-97-5 |
Solubility and Stock Solution Preparation
Solubility Data
The solubility of this compound has been determined in various solvents. It is crucial to use a newly opened, anhydrous solvent for optimal dissolution, especially with DMSO, as its hygroscopic nature can significantly impact solubility.[1]
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (≥ 82.14 mM) | Requires ultrasonication and warming to 60°C for complete dissolution.[1] |
| In Vivo Vehicle | ≥ 2.5 mg/mL (≥ 6.16 mM) | Vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
In Vitro Stock Solution Preparation (DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.058 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder. For a 10 mM stock, the volume of DMSO required can be calculated using the following formula: Volume (mL) = (Mass (mg) / 405.77 ( g/mol )) / 10 (mmol/L) * 1000
-
Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. Warm the solution to 60°C using a water bath or heat block for 5-10 minutes. c. Sonicate the solution in an ultrasonic bath for 10-15 minutes or until the solution is clear and all particulate matter is dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions as recommended in the storage section.
The following table provides quick calculations for preparing different concentrations of stock solutions:
| Desired Concentration | Mass of LDN-209929 for 1 mL | Mass of LDN-209929 for 5 mL | Mass of LDN-209929 for 10 mL |
| 1 mM | 0.406 mg | 2.029 mg | 4.058 mg |
| 5 mM | 2.029 mg | 10.145 mg | 20.29 mg |
| 10 mM | 4.058 mg | 20.29 mg | 40.58 mg |
In Vivo Stock and Working Solution Preparation
For animal studies, a multi-component vehicle is required to ensure the solubility and bioavailability of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution in DMSO. For example, prepare a 25 mg/mL stock solution in DMSO following the in vitro stock solution protocol.
-
Prepare the vehicle mixture. In a sterile tube, add the components in the following order, ensuring to mix well after each addition: a. Add 400 µL of PEG300. b. Add 50 µL of Tween-80 and vortex to mix. c. Add 450 µL of sterile saline and vortex to mix.
-
Prepare the final working solution. To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to the 900 µL of the prepared vehicle mixture.
-
Final Mixing: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. This formulation should be prepared fresh before each use.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | 4°C | As per manufacturer's recommendations | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualization of Pathways and Workflows
Haspin Kinase Signaling Pathway in Mitosis
The following diagram illustrates the role of Haspin kinase in mitosis, which is inhibited by LDN-209929.
Caption: Haspin Kinase Pathway Inhibition by LDN-209929.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the general workflow for preparing stock solutions of this compound.
Caption: Workflow for LDN-209929 Stock Solution Preparation.
References
LDN-209929 Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on LDN-209929 dihydrochloride (B599025), a potent and selective Haspin kinase inhibitor. Included are supplier details, purchasing information, in-depth application notes, and detailed experimental protocols.
Introduction
LDN-209929 dihydrochloride is a small molecule inhibitor that demonstrates high potency and selectivity for Haspin kinase, an atypical serine/threonine kinase crucial for the proper execution of mitosis.[1] Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event is a key component of the mitotic spindle assembly checkpoint, ensuring accurate chromosome segregation. Inhibition of Haspin kinase by LDN-209929 disrupts this process, leading to mitotic defects and cell cycle arrest, making it a valuable tool for cancer research and cell biology studies.
Supplier and Purchasing Information
This compound is available from various biochemical suppliers. Researchers should always refer to the supplier's datasheet for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-110320 | 98.33% | 10 mM * 1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg |
| ProbeChem | PC-23395 | >98% | 5 mg, 10 mg |
| APExBIO | A8647 | >98% | 5 mg, 10 mg, 50 mg |
Application Notes
Mechanism of Action
LDN-209929 is an ATP-competitive inhibitor of Haspin kinase.[3] By binding to the ATP-binding pocket of Haspin, it prevents the transfer of a phosphate (B84403) group to its substrate, histone H3. The primary consequence of Haspin inhibition is the reduction of histone H3 threonine 3 phosphorylation (H3T3ph) during mitosis. This specific phosphorylation mark is essential for the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The proper localization and activity of the CPC are critical for correcting improper microtubule-kinetochore attachments and ensuring sister chromatid cohesion. Disruption of this pathway by LDN-209929 leads to chromosome misalignment, premature sister chromatid separation, and ultimately, mitotic arrest.
Kinase Selectivity Profile
LDN-209929 exhibits significant selectivity for Haspin kinase over other kinases, most notably DYRK2. This selectivity is crucial for minimizing off-target effects and ensuring that observed cellular phenotypes are a direct result of Haspin inhibition.
| Kinase | IC50 (nM) |
| Haspin | 55[1][4] |
| DYRK2 | 9,900[1][4] |
Note: IC50 values can vary slightly between different assays and experimental conditions.
Signaling Pathway
The following diagram illustrates the central role of Haspin kinase in the mitotic signaling pathway and the point of intervention for LDN-209929.
Experimental Protocols
In Vitro Haspin Kinase Assay
This protocol is designed to measure the enzymatic activity of Haspin kinase and assess the inhibitory potential of LDN-209929 in a controlled, cell-free environment.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., residues 1-21 of histone H3)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a stock solution of LDN-209929 in DMSO.
-
Prepare serial dilutions of LDN-209929 in kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine recombinant Haspin kinase and the histone H3 substrate in kinase assay buffer.
-
Add the diluted LDN-209929 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper or SDS-PAGE loading buffer).
-
Spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP. Alternatively, run the samples on an SDS-PAGE gel.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of LDN-209929 and determine the IC50 value.
Cell-Based Assay for Histone H3 Phosphorylation
This protocol utilizes Western blotting to assess the effect of LDN-209929 on the phosphorylation of histone H3 at threonine 3 in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LDN-209929 or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (optional) and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3T3 phosphorylation.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the visualization of cellular and chromosomal changes induced by LDN-209929 treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-phospho-Histone H3 (Thr3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with LDN-209929 or DMSO for the desired time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the coverslips with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images of mitotic spindles and chromosome alignment.
References
Application Notes: Utilizing LDN-209929 Dihydrochloride to Investigate Mitotic Progression
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting mitosis for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDN-209929 Dihydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield publicly available studies detailing the specific application of LDN-209929 dihydrochloride (B599025) in cancer cell lines. The following application notes and protocols are based on the known mechanism of action of haspin kinase inhibitors and provide a general framework for the investigation of LDN-209929 dihydrochloride in a research setting.
Introduction to this compound
This compound is a potent and selective inhibitor of haspin (GSG2) kinase.[1] Haspin is a serine/threonine kinase that plays a crucial role in the proper alignment of chromosomes during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2] The inhibition of haspin kinase disrupts this process, leading to mitotic arrest and subsequent cell death, making it a promising target for cancer therapy.[2]
Mechanism of Action: Haspin Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of haspin kinase. By blocking the ATP-binding pocket, it prevents the phosphorylation of histone H3. This lack of H3T3ph disrupts the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. The mislocalization of the CPC leads to defects in chromosome segregation, activation of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[2]
Caption: Signaling pathway of Haspin kinase and its inhibition by LDN-209929.
Data Presentation
As no specific data for LDN-209929 in cancer cell lines is available, the following tables serve as templates for researchers to populate with their experimental findings.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 |
| Haspin | 55 | 180-fold |
Table 2: Template for Cell Viability (IC50) Data
| Cancer Cell Line | Histology | IC50 (µM) after 72h |
| e.g., HCT-116 | Colon Carcinoma | [Enter Data] |
| e.g., HeLa | Cervical Cancer | [Enter Data] |
| e.g., MDA-MB-231 | Breast Cancer | [Enter Data] |
| [Add more cell lines] | [Add Histology] | [Enter Data] |
Table 3: Template for Apoptosis Induction Data
| Cancer Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) after 48h |
| e.g., HCT-116 | [Enter Conc.] | [Enter Data] |
| e.g., HeLa | [Enter Conc.] | [Enter Data] |
| e.g., MDA-MB-231 | [Enter Conc.] | [Enter Data] |
| [Add more cell lines] | [Enter Conc.] | [Enter Data] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a novel kinase inhibitor like this compound.
Caption: General experimental workflow for evaluating LDN-209929.
Cell Culture and Maintenance
-
Cell Lines: Select a panel of cancer cell lines relevant to the research focus (e.g., colon, breast, lung cancer).
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of LDN-209929 (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with LDN-209929 at concentrations around the IC50 value for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Western Blot Analysis
-
Cell Lysis: After treatment with LDN-209929, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phosphorylated Histone H3 (Thr3), total Histone H3, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein expression.
References
Application Notes and Protocols for LDN-209929 Dihydrochloride in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for the proper execution of mitosis.[1] Haspin's primary mitotic substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph).[2][3][4] This phosphorylation event is a key component of the chromosomal passenger complex (CPC) recruitment to the centromeres, ensuring accurate chromosome alignment and segregation.[4] Inhibition of Haspin kinase activity by LDN-209929 disrupts this signaling cascade, leading to defects in chromosome cohesion, metaphase alignment, and ultimately, mitotic arrest.[4] These application notes provide a comprehensive guide for utilizing LDN-209929 dihydrochloride to induce and study mitotic arrest in cancer cell lines.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of Haspin kinase, thereby preventing the phosphorylation of its downstream targets. The inhibition of H3T3 phosphorylation disrupts the localization of the CPC, which includes key mitotic regulators like Aurora B kinase. This disruption leads to an inability of the cell to satisfy the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before proceeding to anaphase. Consequently, the cell cycle is halted in mitosis, providing a valuable tool for studying mitotic processes and for potential therapeutic intervention in proliferative diseases such as cancer.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| This compound | Haspin | 55 | 180-fold vs DYRK2 | [1] |
| LDN-192960 | Haspin | 10 | - | [5] |
| LDN-192960 | DYRK2 | 48 | - | [5] |
Cellular Activity of the Related Haspin Inhibitor LDN-192960
| Compound | Cell Line | Assay | EC50 (µM) | Conditions | Reference |
| LDN-192960 | HeLa (overexpressing Haspin) | p-Thr3-H3 reduction | 1.17 | 2-hour treatment | [6] |
| LDN-192960 | HeLa (synchronized in mitosis) | p-Thr3-H3 reduction | 0.02 | 1-hour treatment with nocodazole (B1683961) and MG132 | [6] |
Signaling Pathway and Experimental Workflow
Here, we present diagrams illustrating the signaling pathway affected by LDN-209929 and a general experimental workflow for its characterization.
Caption: Signaling pathway of LDN-209929-induced mitotic arrest.
Caption: General experimental workflow for characterizing LDN-209929.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of LDN-209929 and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116, U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of LDN-209929 in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Replace the medium in the wells with the medium containing the different concentrations of LDN-209929.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to quantify the percentage of cells in different phases of the cell cycle, particularly the G2/M phase, following treatment with LDN-209929.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of LDN-209929 (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collect the supernatant, and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. A significant increase in the population of cells with 4N DNA content indicates a G2/M arrest.[2]
Protocol 3: Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment to assess the effects of LDN-209929.
Materials:
-
Cancer cell line of interest
-
Sterile glass coverslips in 24-well plates
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin (for microtubules)
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
Treat the cells with an effective concentration of LDN-209929 (determined from previous experiments) for a suitable duration (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Look for the formation of abnormal mitotic spindles, such as multipolar spindles, and chromosome misalignment.[2]
Protocol 4: Western Blotting for Histone H3 Phosphorylation
This protocol is to confirm the on-target activity of LDN-209929 by detecting the levels of its direct substrate, phosphorylated Histone H3 at Threonine 3.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with LDN-209929 at various concentrations for a short duration (e.g., 1-4 hours). To enrich for mitotic cells, co-treatment with a synchronizing agent like nocodazole can be considered.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Histone H3 and a loading control like β-actin to ensure equal loading. A dose-dependent decrease in the p-H3 (Thr3) signal relative to total H3 will confirm the inhibitory activity of LDN-209929.[2]
References
- 1. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Analysis of BMP Signaling Inhibition by LDN-209929 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing immunofluorescence (IF) to visualize and quantify the effects of LDN-209929 dihydrochloride (B599025), a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The primary application demonstrated is the assessment of the inhibition of Smad1/5/8 phosphorylation and nuclear translocation in cultured cells.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play crucial roles in a myriad of developmental and homeostatic processes, including embryogenesis, skeletal formation, and tissue repair.[1] The signaling cascade is initiated by BMP ligands binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] This leads to the phosphorylation and activation of the canonical Smad pathway effectors—Smad1, Smad5, and Smad8/9.[3] Phosphorylated Smads (pSmad1/5/8) then form a complex with the common mediator Smad4 and translocate into the nucleus to regulate the transcription of target genes.[2][4]
LDN-209929 dihydrochloride is a selective inhibitor of the BMP signaling pathway. It is a derivative of Dorsomorphin, similar to the well-characterized inhibitor LDN-193189, which potently inhibits BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[5][6] By inhibiting these receptors, LDN-209929 is expected to block the downstream phosphorylation of Smad1/5/8, thereby preventing their nuclear translocation and subsequent gene regulation.[7][8]
Immunofluorescence is a powerful technique that allows for the visualization of the subcellular localization of specific proteins. This protocol details the use of immunofluorescence to monitor the efficacy of this compound by staining for phosphorylated Smad1/5/8. A reduction in nuclear pSmad1/5/8 staining upon treatment with the inhibitor provides a direct and quantifiable measure of its bioactivity.
Signaling Pathway and Mechanism of Inhibition
The canonical BMP signaling pathway is a linear cascade from the cell membrane to the nucleus. LDN-209929 acts at the level of the type I receptor, preventing the signal transduction to the downstream Smad proteins.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescent Visualization of BMP Signaling Activation on Paraffin-Embedded Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Detection of Signaling Effector-Complexes Downstream of BMP4 Using in situ PLA, a Proximity Ligation Assay [jove.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. stemcell.com [stemcell.com]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: Western Blot Analysis of Histone H3 Phosphorylation in Response to LDN-209929
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the analysis of histone H3 phosphorylation at Serine 10 (H3S10ph) using Western blotting in cells treated with the hypothetical compound LDN-209929. While direct public data on LDN-209929 and its specific effect on histone H3 phosphorylation is not available, this document outlines the general principles and a robust methodology that can be adapted for testing the effects of novel small molecule inhibitors on this critical cell cycle-regulated post-translational modification. The protocols and pathways described are based on well-established mechanisms of histone H3 phosphorylation and its inhibition.
Introduction to Histone H3 Phosphorylation
Histone H3 phosphorylation is a crucial epigenetic modification involved in the regulation of chromosome condensation during mitosis and meiosis. The phosphorylation of histone H3 at serine 10 is a hallmark of mitotic entry and is catalyzed by several kinases, most notably Aurora B kinase. This modification is essential for the proper segregation of chromosomes and the successful completion of cell division. Consequently, the enzymatic machinery governing H3S10 phosphorylation has emerged as a significant target for the development of novel anti-cancer therapeutics. Western blotting is a widely used and effective technique to quantify the levels of phosphorylated histone H3, thereby providing a direct measure of the activity of upstream kinases and the efficacy of their inhibitors.
Putative Signaling Pathway of LDN-209929 Action
Based on the common mechanisms of small molecules that modulate histone H3 phosphorylation, we can hypothesize a potential signaling pathway for LDN-209929. It is plausible that LDN-209929 acts as an inhibitor of a kinase upstream of histone H3. A likely candidate would be a member of the Aurora kinase family, which are key regulators of mitosis. The following diagram illustrates a hypothetical pathway where LDN-209929 inhibits Aurora B kinase, leading to a decrease in histone H3 phosphorylation.
Caption: Hypothetical signaling pathway of LDN-209929 action.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of LDN-209929 on histone H3 phosphorylation.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) cells are a suitable model as they are easily cultured and synchronized.
-
Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Synchronization (Optional but Recommended): To enrich for mitotic cells where histone H3 phosphorylation is high, synchronize cells at the G2/M boundary. A common method is a double thymidine (B127349) block followed by release into fresh medium. Alternatively, treatment with a microtubule-destabilizing agent like nocodazole (B1683961) (e.g., 100 ng/mL for 16-18 hours) can be used to arrest cells in mitosis.
-
LDN-209929 Treatment: Prepare a stock solution of LDN-209929 in an appropriate solvent (e.g., DMSO). Treat synchronized or asynchronously growing cells with varying concentrations of LDN-209929 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) in all experiments.
Histone Extraction
-
Harvest Cells: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Scrape cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Acid Extraction (for enriched histones):
-
Lyse cells in a hypotonic buffer.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.
-
Precipitate histones by adding trichloroacetic acid (TCA) to a final concentration of 20%.
-
Wash the histone pellet with ice-cold acetone (B3395972) and air dry.
-
Resuspend the histone pellet in distilled water.
-
-
Protein Quantification: Determine the protein concentration of the whole-cell lysates or extracted histones using a suitable method (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg of whole-cell lysate or 1-5 µg of extracted histones) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) (e.g., rabbit anti-phospho-H3S10, typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped of the phospho-H3 antibody and re-probed with an antibody against total histone H3.
Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison. The band intensities of phospho-H3 (Ser10) should be normalized to the band intensities of total H3.
Table 1: Dose-Dependent Effect of LDN-209929 on Histone H3 Phosphorylation
| LDN-209929 Concentration (nM) | Normalized p-H3 (Ser10) Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.52 | 0.04 |
| 100 | 0.21 | 0.03 |
| 1000 | 0.05 | 0.01 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course of LDN-209929 (100 nM) on Histone H3 Phosphorylation
| Treatment Time (hours) | Normalized p-H3 (Ser10) Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 1.00 | 0.07 |
| 1 | 0.78 | 0.05 |
| 6 | 0.45 | 0.04 |
| 12 | 0.23 | 0.02 |
| 24 | 0.11 | 0.01 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of histone H3 phosphorylation following treatment with a putative inhibitory compound, LDN-209929. The provided protocols are robust and can be adapted for various cell lines and experimental conditions. The clear presentation of quantitative data in tabular format, along with the visual representation of the signaling pathway and experimental workflow, will aid researchers in designing, executing, and interpreting their experiments to evaluate the efficacy of novel compounds targeting histone H3 phosphorylation.
Troubleshooting & Optimization
LDN-209929 dihydrochloride off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of LDN-209929 dihydrochloride (B599025) and guidance on how to mitigate them. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Haspin kinase, with an IC50 of 55 nM.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[1]
Q2: What are the known off-target effects of this compound?
The primary known off-target of LDN-209929 is DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2), against which it exhibits a 180-fold selectivity compared to Haspin.[1][2] High concentrations of LDN-209929 may lead to inhibition of DYRK2 and potentially other kinases. Uncharacterized off-target effects are always a possibility with any small molecule inhibitor and can be cell-type or context-dependent.[3]
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including unexpected phenotypes, cellular toxicity, or misinterpretation of the role of Haspin kinase in a biological process.[1] It is critical to validate that the observed effects are due to the inhibition of Haspin and not an off-target.[4]
Q4: How can I minimize the risk of off-target effects when using LDN-209929?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of LDN-209929 required to inhibit Haspin activity without engaging off-targets.
-
Orthogonal validation: Confirm your findings using a structurally different Haspin inhibitor or a genetic approach like siRNA or CRISPR/Cas9-mediated knockdown of the Haspin gene.
-
Use appropriate controls: Always include a vehicle-only control (e.g., DMSO) in your experiments.
-
Consider the cellular context: The expression levels of Haspin and potential off-target kinases can vary between cell lines, influencing the inhibitor's selectivity.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Phenotype
If you observe a phenotype that is not consistent with the known functions of Haspin kinase, it may be due to an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Issue 2: Cellular Toxicity
If you observe significant cell death or a reduction in cell viability at your working concentration of LDN-209929, it could be due to off-target effects.
Troubleshooting Steps:
-
Determine the IC50 for toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of LDN-209929 concentrations.
-
Compare with on-target IC50: Compare the toxicity IC50 with the IC50 for Haspin inhibition in your cellular system. A large window between these values suggests that the toxicity may be off-target.
-
Rescue experiment: If a specific off-target is suspected, you may be able to rescue the toxicity by overexpressing a drug-resistant mutant of the off-target kinase.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 | Selectivity vs. Haspin | Reference |
| Haspin Kinase | 55 nM | - | [1][2] |
| DYRK2 | 9.9 µM | 180-fold | [1][2] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3)
Objective: To confirm on-target engagement of LDN-209929 by assessing the phosphorylation status of the direct downstream target of Haspin kinase.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-range of LDN-209929 or vehicle control for the desired time.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-Histone H3 (Thr3).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3 or GAPDH).
Protocol 2: Kinase Profiling Assay
Objective: To identify potential off-target kinases of LDN-209929 in an unbiased manner.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
Caption: Workflow for a kinase profiling assay.
Signaling Pathway
The following diagram illustrates the primary on-target pathway of LDN-209929 and its known off-target interaction.
References
troubleshooting LDN-209929 dihydrochloride insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with LDN-209929 dihydrochloride (B599025), with a specific focus on resolving insolubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving LDN-209929 dihydrochloride. What is the recommended solvent?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2] It is advisable to use freshly opened, high-purity DMSO as the hygroscopic nature of DMSO can negatively impact the solubility of the compound.[1]
Q2: My this compound is not fully dissolving in DMSO at room temperature. What can I do?
A2: It is common for this compound to require additional steps for complete dissolution in DMSO. Gentle warming of the solution to 60°C and ultrasonication are effective methods to aid dissolution.[1][2]
Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous medium for my cell-based assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low water solubility. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is kept low, typically below 0.5%. It is also recommended to prepare aqueous solutions fresh for each experiment to avoid potential precipitation over time.
Q4: Can I prepare a stock solution of this compound in water or ethanol (B145695)?
Q5: How should I store my this compound stock solution to maintain its stability and solubility?
A5: Stock solutions in DMSO should be stored under sealed conditions and away from moisture. For long-term storage, -80°C is recommended for up to 6 months. For shorter periods, -20°C is suitable for up to 1 month.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 33.33 mg/mL | 82.14 | Ultrasonic and warming to 60°C may be required.[1][2] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | 6.16 | Prepare by adding each solvent sequentially.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 405.77 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, use 4.058 mg.
-
Add the appropriate volume of DMSO to the vial containing the compound. For a 10 mM solution, this would be 1 mL for every 4.058 mg.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes. Vortex intermittently.
-
If solids persist, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure: This protocol is for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO following Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is clear.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] This solution should be prepared fresh on the day of use.[1]
Signaling Pathway and Experimental Workflow
LDN-209929 is a potent and selective inhibitor of Haspin kinase.[1][3] Haspin kinase plays a crucial role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3).[1] This phosphorylation event is critical for the proper alignment of chromosomes during cell division. By inhibiting Haspin kinase, LDN-209929 disrupts this process, leading to mitotic defects.
Caption: A simplified workflow for preparing and using LDN-209929 in cell-based assays.
Caption: The inhibitory effect of LDN-209929 on the Haspin kinase signaling pathway.
References
Technical Support Center: Optimizing Small Molecule Inhibitor Treatment Duration
Disclaimer: Information regarding the specific compound LDN-209929 dihydrochloride (B599025) is not publicly available. The following technical support guide provides generalized advice for researchers, scientists, and drug development professionals working with small molecule inhibitors, referred to herein as "Inhibitor-X." The principles and protocols are based on common practices in cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to determine the optimal treatment duration for Inhibitor-X?
A1: The first step is to conduct a time-course experiment alongside a dose-response experiment.[1] This will help establish the window of time in which the desired biological effect is observed without significant cytotoxicity. It is recommended to test a broad range of time points (e.g., 6, 12, 24, 48, and 72 hours) and concentrations (e.g., from nanomolar to micromolar ranges).[1] Always include a vehicle control (the solvent used to dissolve Inhibitor-X, such as DMSO) to ensure the observed effects are specific to the compound.[1]
Q2: How can I distinguish between the intended on-target effect and off-target or cytotoxic effects over time?
A2: Differentiating between on-target, off-target, and cytotoxic effects is crucial for accurate interpretation of your results.
-
On-target effects should align with the known or hypothesized mechanism of action of Inhibitor-X. For instance, if Inhibitor-X targets a protein in a specific signaling pathway, you would expect to see modulation of downstream markers of that pathway.
-
Off-target effects may be indicated by unexpected cellular changes not readily explained by the target's function.[1] Using a structurally similar but inactive control compound, if available, can help identify off-target effects.
-
Cytotoxicity can be assessed using cell viability assays (e.g., MTT, trypan blue exclusion). Observing significant cell death at a particular time point, especially at higher concentrations, suggests a cytotoxic effect.[1]
Q3: My results show high variability between experiments. What could be the cause when considering treatment duration?
A3: High variability can stem from several factors related to treatment timing and experimental setup:
-
Cell-to-cell variability: Individual cells within a population may respond differently to the inhibitor over time.
-
Cell confluence: The density of the cell culture can influence the response to treatment. Ensure consistent cell seeding density across experiments.
-
Reagent stability: The stability of Inhibitor-X in your culture medium over longer incubation periods should be considered. The compound may degrade, leading to inconsistent effects.
-
Assay timing: Ensure that the endpoint measurement is performed at a consistent time point after the initiation of treatment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No observable effect at any time point. | - Insufficient Treatment Duration: The incubation time may be too short for the biological effect to manifest.- Compound Instability: Inhibitor-X may be degrading in the culture medium.- Incorrect Concentration: The concentration used may be too low. | - Extend the treatment duration, including later time points (e.g., 96 hours).- Test the stability of the compound in media over time.- Perform a wider dose-response curve. |
| Initial effect diminishes at later time points. | - Cellular Adaptation: Cells may be developing resistance or compensatory mechanisms over time.- Compound Depletion/Metabolism: The compound may be consumed or metabolized by the cells. | - Analyze earlier time points to capture the peak effect.- Consider replenishing the medium with fresh Inhibitor-X during long-term experiments.- Investigate potential mechanisms of resistance. |
| Increased cell death at longer durations, even at low concentrations. | - Cumulative Cytotoxicity: The compound may have a low-level toxic effect that accumulates over time.- Secondary Effects: The intended biological effect may lead to apoptosis or necrosis after a prolonged period. | - Perform a detailed time-course of cytotoxicity assays.- Shorten the treatment duration to a point where the on-target effect is observed without significant cell death.- Analyze markers of apoptosis (e.g., caspase activity) at different time points. |
| Inconsistent results between replicates. | - Inconsistent treatment initiation/termination times. - Edge effects in multi-well plates. - Variability in cell health or passage number. | - Ensure precise and consistent timing for adding and removing the inhibitor.- Avoid using the outer wells of plates or fill them with a buffer.- Use cells within a consistent passage number range and ensure they are healthy before treatment. |
Experimental Protocols
Protocol: Determining Optimal Treatment Duration via Time-Course Analysis
This protocol outlines a general method for determining the optimal treatment duration of a small molecule inhibitor in a cell-based assay.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- Inhibitor-X stock solution (e.g., in DMSO)
- Vehicle control (e.g., DMSO)
- Multi-well plates (e.g., 96-well)
- Reagents for the desired endpoint assay (e.g., cell viability reagent, luciferase substrate, antibodies for western blotting)
- Plate reader, microscope, or other required instrumentation
2. Procedure:
Visualizations
Caption: A generalized signaling pathway illustrating the inhibitory action of "Inhibitor-X".
Caption: Workflow for determining the optimal treatment duration of a small molecule inhibitor.
References
Technical Support Center: Interpreting Unexpected Phenotypes with LDN-209929 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected phenotypes encountered during experiments with LDN-209929 dihydrochloride (B599025), a form of Low-Dose Naltrexone (B1662487) (LDN).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for LDN-209929 dihydrochloride?
This compound is a specific salt form of naltrexone used at low concentrations. Its primary mechanisms of action are twofold:
-
Toll-Like Receptor 4 (TLR4) Antagonism : LDN acts as an antagonist to TLR4, which is involved in pro-inflammatory signaling cascades. By blocking TLR4, LDN can reduce the production of pro-inflammatory cytokines and modulate the activity of immune cells like microglia.[1][2][3]
-
Transient Opioid Receptor Blockade : At low doses, naltrexone transiently blocks opioid receptors. This temporary blockade is thought to cause a rebound effect, leading to an upregulation of endogenous opioids (like endorphins) and their receptors.[4][5][6] This can result in analgesic and anti-inflammatory effects.
It is important to note that naltrexone is composed of two isomers, levo-naltrexone and dextro-naltrexone. Levo-naltrexone is responsible for the opioid receptor antagonism, while dextro-naltrexone is believed to mediate the TLR4 antagonism.[4]
Q2: What are the common sources of unexpected phenotypes when using small molecule inhibitors like LDN-209929?
Unexpected phenotypes with small molecule inhibitors can arise from several factors:
-
Off-target effects : The compound may interact with unintended molecular targets, leading to unforeseen biological responses.[2][7]
-
On-target effects in a different context : The compound may modulate its intended target, but this target could have unknown functions in the specific cell type or experimental model being used.
-
Compound concentration : The concentration of the compound may be too high, leading to non-specific effects or cellular toxicity, or too low, resulting in no observable effect.
-
Experimental artifacts : Issues with the experimental setup, such as reagent quality, cell line integrity, or assay choice, can lead to misleading results.
-
Cellular context : The genetic background and physiological state of the cells can significantly influence their response to a compound.
Troubleshooting Guides for Unexpected Phenotypes
Issue 1: Increased Inflammatory Response Despite Expected Anti-Inflammatory Effect
Question: I am treating my cells with LDN-209929 and observing an increase in inflammatory markers (e.g., TNF-α, IL-6), which is the opposite of the expected outcome. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Inappropriate Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. High concentrations of naltrexone may not exhibit the same immunomodulatory effects as low doses. |
| 2. Cell Type-Specific TLR4 Signaling | The role of TLR4 can be context-dependent. In some cell types or under certain conditions, TLR4 signaling can have complex outcomes. Confirm TLR4 expression in your cell model. |
| 3. Contamination of Reagents | Test all reagents, including the compound stock solution and cell culture media, for endotoxin (B1171834) (LPS) contamination, which can potently activate TLR4 and mask the antagonistic effect of LDN. |
| 4. Off-Target Effects | The compound may be interacting with other receptors or signaling pathways that promote inflammation in your specific experimental system. |
Experimental Protocols:
-
Dose-Response Analysis for Cytokine Production:
-
Cell Plating: Seed cells (e.g., macrophages, microglia) in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of LDN-209929 concentrations (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Stimulation: For some experiments, you may want to co-treat with a TLR4 agonist like Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
-
Workflow for Investigating Unexpected Pro-Inflammatory Effects:
Caption: Troubleshooting workflow for unexpected pro-inflammatory effects.
Issue 2: Increased Cell Death or Reduced Viability
Question: My cells are showing a significant decrease in viability after treatment with LDN-209929 at concentrations that should be non-toxic. What is happening?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Off-Target Cytotoxicity | LDN-209929 may have off-target effects on pathways essential for cell survival in your specific cell line.[2][7] |
| 2. Synergistic Toxicity with Media Components | Components in the cell culture media could be interacting with the compound to produce a toxic effect. |
| 3. Apoptosis Induction | The compound might be inducing programmed cell death through on-target or off-target mechanisms. |
| 4. High Compound Concentration | The concentration used might be too high for the specific cell line, leading to general toxicity. |
Experimental Protocols:
-
Cell Viability Assay (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of LDN-209929 and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Apoptosis Assay (Annexin V Staining):
-
Cell Treatment: Treat cells with LDN-209929 as in the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Issue 3: Lack of Expected Effect on Opioid Signaling
Question: I am not observing the expected increase in endogenous opioid peptides or receptor expression after treatment with LDN-209929. What could be the issue?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Insufficient Treatment Duration | The upregulation of opioid peptides and receptors is a biological response that takes time. The treatment duration may be too short. |
| 2. Cell Model Lacks the Necessary Machinery | The cell line being used may not have the capacity to produce or respond to endogenous opioids. |
| 3. Incorrect Assay for Detection | The method used to detect changes in opioid signaling may not be sensitive enough or appropriate for the specific endpoint. |
| 4. Bioavailability or Stability of the Compound | The compound may be degrading in the cell culture media or not reaching its intracellular target. |
Experimental Protocols:
-
Time-Course Experiment for Gene Expression Analysis (qPCR):
-
Cell Treatment: Treat cells with the optimal concentration of LDN-209929 for various time points (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction: Isolate total RNA from the cells at each time point.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the genes encoding opioid peptides (e.g., proenkephalin, pro-opiomelanocortin) and opioid receptors.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and compare the relative expression levels across the different time points.
-
-
Signaling Pathway of LDN-209929:
Caption: Simplified signaling pathways of LDN-209929.
General Workflow for Investigating Unexpected Phenotypes
When faced with any unexpected result, a systematic approach is crucial. The following workflow provides a general framework for troubleshooting.
Caption: General experimental workflow for troubleshooting unexpected phenotypes.
References
- 1. Low-dose naltrexone - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Low Dose Naltrexone: Is it Really Worth the Hype? [asra.com]
- 4. How Low Dose Naltrexone Works (Low Dose Naltrexone) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]
- 5. Low Dose Naltrexone - Center For Pain Management [centerforpain.net]
- 6. charliehealth.com [charliehealth.com]
- 7. Low-Dose Naltrexone (LDN)—Review of Therapeutic Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Cytotoxicity of Small Molecule Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating cytotoxicity in their experiments with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with my small molecule inhibitor. How do I know if it's due to the intended biological effect or general cytotoxicity?
A1: It is crucial to distinguish between on-target effects leading to cell death (e.g., in cancer cell lines) and unintended cytotoxicity. To differentiate, consider the following:
-
Dose-Response Curve: A specific, on-target effect will typically show a sigmoidal dose-response curve, whereas general cytotoxicity might exhibit a steep drop-off in viability at a certain concentration.[1]
-
Time-Course Experiment: Observe the kinetics of cell death. On-target apoptosis might follow a more programmed timeline, while rapid cell death could indicate necrosis due to toxicity.
-
Use of Control Cell Lines: Test the inhibitor on cell lines that do not express the target protein. If these cells also die, it suggests off-target effects or general toxicity.[2]
-
Rescue Experiments: If possible, overexpressing the target protein or a drug-resistant mutant of the target should rescue the cells from the inhibitor's effects if the cytotoxicity is on-target.[1]
Q2: What are the common causes of unexpected cytotoxicity in cell culture experiments with small molecule inhibitors?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 or Ki value can lead to off-target effects and general toxicity.[3][4]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium low, typically below 0.5%.[1][3]
-
Compound Instability: The inhibitor may degrade in the culture medium, and its degradation products could be toxic.
-
Off-Target Effects: The inhibitor may bind to and affect other proteins besides the intended target, leading to unforeseen cellular responses.[2][5]
-
Precipitation of the Compound: Poor solubility of the inhibitor in the culture medium can lead to the formation of precipitates, which can be cytotoxic.[6]
Q3: How can I determine the optimal, non-toxic concentration of my inhibitor for my experiments?
A3: To determine the optimal concentration, you should perform a dose-response experiment to identify the cytotoxic threshold.[1]
-
Select a Range of Concentrations: Start with a broad range of concentrations, both above and below the expected efficacious concentration (e.g., based on published IC50 values).
-
Perform a Cell Viability Assay: Treat your cells with the different concentrations of the inhibitor for a relevant period (e.g., 24, 48, or 72 hours). Use a cell viability assay like MTT, MTS, or a trypan blue exclusion assay to quantify cell viability.
-
Analyze the Data: Plot cell viability against the inhibitor concentration to generate a dose-response curve. The concentration at which you observe a significant decrease in viability is the cytotoxic threshold. For your functional assays, use concentrations at or below this threshold.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Across All Treated Groups
Possible Causes & Solutions
| Cause | Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[3] Use the lowest concentration that gives the desired biological effect.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%).[1][3] Run a vehicle-only control to assess solvent toxicity. |
| Compound precipitation in media. | Visually inspect the media for precipitates after adding the inhibitor. If precipitation occurs, consider using a different solvent or a lower concentration.[6] |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and use a fresh, uncontaminated stock. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[1] |
| Variability in cell passage number. | Use cells within a defined, low-passage number range for all experiments to avoid genetic drift and altered sensitivity.[1] |
| Inconsistent incubation times. | Standardize the incubation time with the inhibitor across all experiments, as its effects can be time-dependent.[1] |
| Compound degradation. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.[6] Store stock solutions properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Small molecule inhibitor
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Small molecule inhibitor
-
Complete culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[2]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2] The amount of LDH released is proportional to the number of damaged cells.
Visualizations
Caption: Troubleshooting workflow for investigating inhibitor-induced cytotoxicity.
Caption: General experimental workflow for assessing inhibitor cytotoxicity.
Caption: Conceptual diagram of on-target vs. off-target inhibitor effects.
References
LDN-209929 dihydrochloride stability in different media
This technical support center provides guidance on the stability, handling, and use of LDN-209929 dihydrochloride (B599025) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of LDN-209929 dihydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. The solubility in DMSO is 33.33 mg/mL (82.14 mM).[1][2] To achieve this concentration, ultrasonic treatment, warming, and heating to 60°C may be necessary.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: The lyophilized powder should be stored at 4°C in a sealed container, protected from moisture.[1][2]
-
Stock Solutions: For stock solutions prepared in a solvent like DMSO, storage at -80°C for up to six months or at -20°C for up to one month is recommended.[1] Ensure the container is tightly sealed to prevent moisture absorption.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: Currently, there is limited published data on the long-term stability of this compound in various aqueous media, including different pH buffers and cell culture media. As with many small molecules, stability in aqueous solutions can be limited. It is highly recommended to prepare fresh dilutions from a frozen DMSO stock solution for each experiment. If you need to use the compound in an aqueous buffer for an extended period, a stability test is advised.
Q4: How can I prepare this compound for in vivo studies?
A4: A suggested solvent formulation for in vivo administration involves a multi-step process:
-
Start by dissolving the compound in 10% DMSO.
-
Add 40% PEG300 and mix thoroughly.
-
Incorporate 5% Tween-80 and ensure the solution is homogeneous.
-
Finally, add 45% saline to reach the desired final volume. The solubility in this vehicle is reported to be at least 2.5 mg/mL (6.16 mM), resulting in a clear solution.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Incomplete dissolution due to insufficient solvent volume or low temperature. Presence of moisture in the solvent. | Increase the solvent volume. Gently warm the solution (up to 60°C) and use an ultrasonic bath to aid dissolution.[1][2] Always use fresh, anhydrous DMSO.[1] |
| Precipitation in Aqueous Media | The compound may have lower solubility in aqueous buffers compared to DMSO. | Decrease the final concentration of the compound in the aqueous medium. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Prepare fresh dilutions immediately before use. |
| Inconsistent Experimental Results | Potential degradation of the compound in stock solutions or working solutions. Improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions. Verify the storage conditions of both the solid compound and stock solutions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 33.33 mg/mL (82.14 mM) | Ultrasonic, warming, and heating to 60°C may be required.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.16 mM) | Stepwise addition and mixing of solvents.[3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | Not specified | Sealed storage, away from moisture.[1][2] |
| Stock Solution (in solvent) | -80°C | 6 months | Sealed storage, away from moisture.[1] |
| Stock Solution (in solvent) | -20°C | 1 month | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of this compound (Molecular Weight: 405.77 g/mol ) to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of the compound, add 246.45 µL of DMSO.
-
To facilitate dissolution, vortex the solution and use an ultrasonic bath. If necessary, gently warm the solution to 60°C.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Workflow for Assessing Stability in Aqueous Media
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer or cell culture medium.
-
Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the desired final concentration in the aqueous medium to be tested (e.g., phosphate-buffered saline (PBS), cell culture medium).
-
Incubation: Incubate the prepared solution at the relevant experimental temperature (e.g., 37°C).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, and 24 hours). The initial time point (0h) serves as the baseline.
-
Analysis: Analyze the collected aliquots using a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact parent compound.
-
Data Interpretation: Plot the concentration of this compound against time to determine the degradation kinetics and the half-life of the compound in that specific medium.
Signaling Pathway
LDN-209929 is a potent and selective inhibitor of haspin kinase. Haspin kinase plays a crucial role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3). This phosphorylation event is important for the proper progression of mitosis.
References
avoiding LDN-209929 dihydrochloride degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of LDN-209929 dihydrochloride (B599025) during storage and experimental use. The following information is compiled from manufacturer recommendations and scientific literature on the stability of similar chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid LDN-209929 dihydrochloride?
For long-term storage, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
All stock solutions should be stored in tightly sealed vials to prevent evaporation and exposure to moisture.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains an acridine (B1665455) core, potential degradation pathways may include:
-
Hydrolysis: The acridine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Exposure to air and certain solvents can lead to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may cause degradation.
Q4: Can I store stock solutions at room temperature?
It is not recommended to store stock solutions of this compound at room temperature for extended periods. For routine laboratory use, it is advisable to prepare fresh dilutions from frozen stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound | 1. Verify the storage conditions of both the solid compound and stock solutions. 2. Prepare a fresh stock solution from the solid compound. 3. Perform a quality control check, such as HPLC analysis, to assess the purity of the compound. |
| Precipitation in stock solution upon thawing | Poor solubility or solvent evaporation | 1. Ensure the vial is tightly sealed. 2. Gently warm the solution and vortex to redissolve the compound. 3. If precipitation persists, consider preparing a fresh stock solution. |
| Discoloration of the solid compound or solution | Potential degradation | 1. Do not use the discolored compound or solution. 2. Discard the material and use a fresh vial of the compound. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Sealed container, protect from moisture |
| Stock Solution | -20°C | Up to 1 month | Sealed vial, protect from moisture |
| Stock Solution | -80°C | Up to 6 months | Sealed vial, protect from moisture |
Experimental Protocols
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
A forced degradation study can be performed to identify the potential degradation products and pathways of this compound. This involves subjecting the compound to various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
Following the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample stored under recommended conditions, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
4. Further Characterization (Optional):
-
If significant degradation is observed, the degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Spindle Assembly Checkpoint (SAC) Integrity Following Haspin Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the spindle assembly checkpoint (SAC) after experimental inhibition of haspin kinase. This resource is intended for scientists and drug development professionals working with haspin inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: My cells are not arresting in mitosis after treatment with a haspin inhibitor and a microtubule-depolymerizing agent (e.g., nocodazole). Why is the spindle assembly checkpoint failing?
A1: This is an expected outcome of effective haspin inhibition. Haspin kinase is crucial for the proper localization of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres.[1][2] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), creating a docking site for the CPC.[1][2][3][4] When haspin is inhibited, H3T3ph levels decrease, leading to the mislocalization of Aurora B from the centromeres.[1][2] Aurora B is a key component of the SAC signaling cascade that detects improper kinetochore-microtubule attachments and initiates a mitotic arrest.[1] Without sufficient centromeric Aurora B, the SAC is compromised and cannot effectively induce a mitotic arrest, even in the presence of spindle poisons like nocodazole.[1][2]
Q2: I'm observing a significant number of cells with misaligned chromosomes and multipolar spindles after haspin inhibitor treatment. Is this related to the SAC defect?
A2: Yes, these phenotypes are directly linked to the mechanism of haspin inhibition. The chromosome misalignment is a direct consequence of the compromised SAC.[5][6] The SAC's role is to ensure all chromosomes are properly attached to the mitotic spindle before allowing anaphase to proceed.[7] By inhibiting haspin, you disrupt the error correction machinery that relies on Aurora B, leading to syntelic and merotelic attachments that are not efficiently resolved.[1] The formation of multipolar spindles is also a reported consequence of both haspin depletion and inhibition, contributing to chromosome segregation errors.[5][6]
Q3: My haspin inhibitor-treated cells show a delayed entry into mitosis, but then they seem to progress through mitosis rapidly and exit without a robust arrest. Is this typical?
A3: Yes, this is a commonly observed phenotype. Studies have shown that haspin inhibition can lead to a delay in the G2/M transition, resulting in a later onset of mitosis.[5][8] This can be observed by a delay in the appearance of mitotic markers such as phosphorylated Histone H3 at Serine 10 (H3S10ph).[5] However, once the cells enter mitosis, the compromised SAC due to haspin inhibition leads to a failure to arrest in the presence of any chromosome congression errors. This results in a premature and often faulty exit from mitosis, a phenomenon sometimes referred to as mitotic slippage.[9]
Q4: I'm seeing an increase in micronuclei formation in my cell cultures after treatment with a haspin inhibitor. What is the cause of this?
A4: The formation of micronuclei is a direct result of the chromosome segregation errors caused by haspin inhibition.[10] Lagging chromosomes, which are a consequence of improper kinetochore-microtubule attachments and a defective SAC, are often not incorporated into the primary daughter nuclei following mitosis.[10] These stray chromosomes are then enclosed in their own small, separate nuclei, which are visible as micronuclei.[10][11] The presence of CREST-positive micronuclei confirms their origin from whole chromosomes that were missegregated during mitosis.[10][11]
Q5: How can I confirm that my haspin inhibitor is effectively inhibiting its target and disrupting the SAC pathway?
A5: You can perform a series of validation experiments:
-
Western Blotting: The most direct way to confirm haspin inhibition is to assess the phosphorylation status of its primary substrate, Histone H3 at Threonine 3 (H3T3ph). A significant decrease in the H3T3ph signal upon inhibitor treatment indicates successful target engagement.[1][2][5] You can also check for downstream effects, such as a reduction in the phosphorylation of Aurora B substrates.[1][2]
-
Immunofluorescence Microscopy: This technique can be used to visualize the mislocalization of key mitotic proteins. In haspin-inhibited cells, you should observe a significant reduction of Aurora B at the centromeres during mitosis.[1][2]
-
Live-Cell Imaging: By using fluorescently tagged histones (e.g., H2B-mCherry), you can directly observe the mitotic phenotypes in real-time. This will allow you to quantify the G2/M delay, the duration of mitosis, and the frequency of chromosome misalignments and segregation errors.[12]
Troubleshooting Guides
Guide 1: Inconsistent or Weak Phenotypes After Haspin Inhibitor Treatment
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability or Inactivity | 1. Verify the integrity and purity of the haspin inhibitor. 2. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. 3. Test the inhibitor on a known sensitive cell line as a positive control. |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Consult the literature for effective concentrations of the specific inhibitor you are using. |
| Cell Line-Specific Sensitivity | Different cell lines can exhibit varying sensitivities to haspin inhibitors. Consider testing a panel of cell lines to find a responsive model. |
| Incorrect Timing of Treatment | The timing of inhibitor addition relative to the cell cycle stage can be critical. For synchronized cell populations, consider adding the inhibitor at different points in the cell cycle to determine the most effective window.[5] |
| High Cell Density | High cell confluence can affect drug uptake and efficacy. Ensure that cells are seeded at an appropriate density to be in the exponential growth phase during the experiment. |
Guide 2: Difficulty in Observing Aurora B Mislocalization
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | 1. Validate the specificity of your primary antibody for Aurora B. 2. Optimize the antibody concentration and incubation time. 3. Use a positive control (e.g., untreated mitotic cells) to ensure proper antibody performance. |
| Poor Immunofluorescence Staining | 1. Optimize fixation and permeabilization protocols for your cell type. 2. Use an appropriate mounting medium with an anti-fade reagent. |
| Timing of Observation | The localization of Aurora B is dynamic throughout mitosis. Ensure you are observing cells in the correct mitotic stage (e.g., prometaphase or metaphase) for centromeric localization. |
| Microscopy Settings | 1. Use appropriate laser power and exposure times to avoid photobleaching and ensure a good signal-to-noise ratio. 2. Ensure correct filter sets are being used for your fluorophores. |
Data Summary
Table 1: Effects of Haspin Inhibitors on Cell Cycle Progression and Mitotic Phenotypes
| Haspin Inhibitor | Cell Line | Concentration | Effect on Cell Cycle | Observed Mitotic Phenotypes | Reference |
| CHR-6494 | HeLa | Not Specified | Delayed mitotic entry | Chromosome misalignment, multipolar spindles | [5] |
| 5-ITu | HeLa | Not Specified | Delayed mitotic entry | Not specified | [5] |
| CHR-6494 | HCT-116, HeLa, MDA-MB-231 | Varies (IC50) | G2/M arrest followed by apoptosis | Metaphase misalignment, spindle abnormalities, centrosome amplification | [6] |
| CX-6258 | A375, UACC62 | Dose-dependent | G2/M arrest | Lagging chromosomes, micronuclei formation | [10] |
| LDN-192960 | HeLa | Not Specified | Compromised spindle checkpoint | Loss of centromeric Aurora B, reduced phosphorylation of Aurora B substrates | [1][2] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Histone H3 (Thr3)
-
Cell Lysis:
-
Culture and treat cells with the haspin inhibitor for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalize the phospho-H3 (Thr3) signal to a loading control such as total Histone H3 or GAPDH.
-
Protocol 2: Immunofluorescence for Aurora B Localization
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with the haspin inhibitor and, if applicable, a mitotic arresting agent (e.g., nocodazole).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Aurora B overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain DNA with DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: Signaling pathway disruption by haspin inhibition.
Caption: Experimental troubleshooting workflow.
Caption: Logical relationships in the SAC pathway.
References
- 1. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 8. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 12. Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LDN-209929 Dihydrochloride for Chromosome Misalignment Studies
Welcome to the technical support center for LDN-209929 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals utilizing this potent and selective haspin kinase inhibitor to study chromosome misalignment and mitotic progression. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of haspin kinase, with an IC50 of 55 nM.[1][2] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3] This phosphorylation event is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures correct chromosome alignment at the metaphase plate and faithful chromosome segregation.[4] By inhibiting haspin kinase, LDN-209929 prevents H3T3 phosphorylation, leading to the disruption of CPC localization and subsequent defects in chromosome alignment, ultimately causing chromosome misalignment and mitotic arrest.[4]
Q2: What are the expected phenotypic effects of treating cells with LDN-209929?
A2: Treatment of cells with LDN-209929 is expected to induce a range of mitotic defects, including:
-
Chromosome Misalignment: A significant increase in the percentage of cells with chromosomes that fail to align properly at the metaphase plate.
-
Mitotic Arrest: An accumulation of cells in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint in response to chromosome misalignment.
-
Formation of Micronuclei: Errors in chromosome segregation can lead to the formation of micronuclei in daughter cells.
-
Reduced Cell Proliferation: As a consequence of mitotic defects and cell cycle arrest, a dose-dependent decrease in overall cell proliferation and viability is expected.
Q3: What is a typical concentration range for using LDN-209929 in cell-based assays?
A3: Based on its IC50 of 55 nM, a good starting point for cell-based assays is to test a concentration range from 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low incidence of chromosome misalignment. | 1. Suboptimal concentration of LDN-209929: The concentration used may be too low for the specific cell line. 2. Insufficient treatment time: The incubation time may not be long enough for the cells to enter mitosis and exhibit the phenotype. 3. Incorrect cell synchronization: If using synchronized cells, the timing of drug addition may be off. 4. Inactive compound: Improper storage or handling may have degraded the compound. | 1. Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration. 2. Optimize the treatment time. A typical starting point is 16-24 hours. 3. Ensure proper synchronization and add LDN-209929 at a point that allows cells to enter mitosis during the treatment window. 4. Prepare a fresh stock solution of LDN-209929. |
| High levels of cell death (cytotoxicity). | 1. Concentration of LDN-209929 is too high: Excessive inhibition of haspin or potential off-target effects can lead to toxicity. 2. Prolonged treatment time: Extended exposure to the inhibitor can induce apoptosis. 3. Cell line sensitivity: Some cell lines may be more sensitive to haspin inhibition. | 1. Lower the concentration of LDN-209929. 2. Reduce the treatment duration. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cell line. |
| Difficulty quantifying chromosome misalignment. | 1. Subjective scoring: Manual scoring of misalignment can be inconsistent. 2. Poor image quality: Suboptimal immunofluorescence staining or microscopy can hinder accurate analysis. | 1. Use a quantitative and automated or semi-automated image analysis method to measure chromosome displacement from the metaphase plate. 2. Optimize your immunofluorescence protocol for clear visualization of chromosomes (DAPI), microtubules (α-tubulin), and kinetochores (e.g., CREST). |
| Variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect results. 2. Inconsistent drug preparation: Errors in diluting the stock solution. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh working solutions for each experiment and ensure accurate dilutions. |
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for LDN-209929 in a common cancer cell line (e.g., HeLa) after 24 hours of treatment. This data is for illustrative purposes to guide experimental design.
| LDN-209929 Concentration | % Cells with Misaligned Chromosomes | % Mitotic Index (G2/M) | % Cell Viability |
| 0 nM (Vehicle) | 5% | 4% | 100% |
| 10 nM | 25% | 15% | 95% |
| 50 nM | 60% | 35% | 80% |
| 100 nM | 85% | 50% | 65% |
| 500 nM | 90% | 55% | 40% |
| 1 µM | 92% | 58% | 25% |
Experimental Protocols
Protocol 1: Induction of Chromosome Misalignment in Cultured Cells
Objective: To induce chromosome misalignment in a mammalian cell line using LDN-209929 for subsequent analysis by immunofluorescence microscopy.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates with sterile coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin/gamma-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of LDN-209929 in complete culture medium from a 10 mM DMSO stock. A suggested concentration range is 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. Include a vehicle control (DMSO only).
-
Replace the medium in each well with the medium containing the appropriate concentration of LDN-209929 or vehicle.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess chromosome alignment.
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of LDN-209929 on cell viability.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or WST-1 reagent, or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of LDN-209929 in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: Perform the cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: Haspin kinase signaling pathway in mitosis and its inhibition by LDN-209929.
Experimental Workflow
Caption: A typical experimental workflow for studying chromosome misalignment with LDN-209929.
References
- 1. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Fixation and Permeabilization for LDN-209929 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the small molecule inhibitor LDN-209929. The following information is designed to help you optimize your experimental protocols, particularly for immunofluorescence and other cell-based imaging assays.
Troubleshooting Guides
This section addresses common problems encountered during fixation and permeabilization steps in experiments involving LDN-209929.
Issue: Weak or No Signal for the Target Protein
If you are observing a faint or absent signal for your protein of interest after treating with LDN-209929, consider the following potential causes and solutions:
-
Epitope Masking by Fixative: Over-fixation with cross-linking agents like paraformaldehyde can mask the epitope your primary antibody is supposed to recognize.[1][2]
-
Solution: Try reducing the fixation time or the concentration of the fixative. You can also test a different fixation method, such as using an organic solvent like cold methanol (B129727), which denatures proteins rather than cross-linking them.[3][4] However, be aware that methanol fixation can impact cell morphology and may not be suitable for all targets.[4][5]
-
-
Insufficient Permeabilization: The antibody may not be able to access an intracellular target if the cell membrane is not adequately permeabilized.[6][7]
-
Solution: Increase the concentration of your permeabilization agent (e.g., Triton X-100 or saponin) or extend the incubation time.[2] The choice of detergent is critical; Triton X-100 is more stringent and can permeabilize all membranes, including the nuclear membrane, while saponin (B1150181) is milder and primarily affects the plasma membrane by interacting with cholesterol.[8][9]
-
-
Loss of Soluble Small Molecule: Harsh fixation or permeabilization can wash out small molecules like LDN-209929 or soluble target proteins.[9]
-
Solution: Consider using a fixation method that better retains small molecules. A newer technique, FixEL, has shown promise in trapping and visualizing small molecules within tissues.[10] If this is not accessible, careful optimization of fixation and gentle washing steps are crucial.
-
Issue: High Background or Non-Specific Staining
Excessive background can obscure the specific signal. Here are common reasons and remedies:
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to cellular components other than the intended target.
-
Solution: Increase the duration and thoroughness of your blocking step.[2][7] Ensure you are using a blocking serum from the same species as your secondary antibody to prevent cross-reactivity.[2] You can also try titrating your primary antibody to find the optimal concentration that maximizes specific signal while minimizing background.[2]
-
-
Hydrophobic Interactions: Antibodies can non-specifically bind to hydrophobic regions within the cell.
-
Solution: Including a low concentration of a detergent like Tween-20 in your wash buffers can help reduce these interactions.[1]
-
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[11] Aldehyde fixatives can also increase autofluorescence.[12]
-
Solution: You can try treating your samples with a quenching agent like sodium borohydride (B1222165) after fixation.[13] Viewing an unstained sample under the microscope can help you determine the level of autofluorescence.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for experiments with the small molecule inhibitor LDN-209929?
The optimal fixative depends on the specific target of LDN-209929 and its subcellular localization.[14]
-
Paraformaldehyde (PFA): A cross-linking fixative that is excellent for preserving cellular morphology.[9] It is a good starting point for many experiments. However, it can mask epitopes and may not be ideal for all antibodies.[2]
-
Methanol (MeOH): A denaturing fixative that also permeabilizes the cell.[9][15] It can be advantageous if your antibody recognizes a linear epitope. However, it can alter cell structure and may lead to the loss of some soluble proteins and lipids.[4]
Recommendation: Start by comparing 4% PFA fixation with cold methanol fixation to see which gives a better signal-to-noise ratio for your specific target and antibody.
Q2: What is the difference between Triton X-100 and saponin for permeabilization?
Triton X-100 and saponin are both detergents used to permeabilize cell membranes, but they have different mechanisms of action.
-
Triton X-100: A non-ionic detergent that solubilizes lipids and proteins, creating pores in all cellular membranes, including the nuclear and organellar membranes.[8][16] It is considered a more stringent permeabilizing agent.
-
Saponin: A milder, reversible permeabilizing agent that selectively interacts with cholesterol in the plasma membrane.[8] This makes it a good choice for preserving the integrity of intracellular membranes and for targets located in the cytoplasm or on the cytosolic face of organelles. Because its effects are reversible, saponin must be included in all subsequent wash and antibody incubation buffers.[8]
| Feature | Triton X-100 | Saponin |
| Mechanism | Non-selective, solubilizes lipids and proteins[8][9] | Selectively interacts with membrane cholesterol[8] |
| Membranes Permeabilized | All cellular membranes (plasma, nuclear, organellar)[8] | Primarily the plasma membrane[8] |
| Reversibility | Irreversible | Reversible (must be kept in subsequent buffers)[8] |
| Best For | Nuclear and mitochondrial proteins[1] | Cytoplasmic and plasma membrane-associated proteins |
Q3: How can I optimize the fixation and permeabilization protocol for LDN-209929?
A systematic approach is key to optimizing your protocol.
-
Choose a Fixative: Start by testing both a cross-linking fixative (4% PFA) and a denaturing fixative (cold 100% methanol).
-
Optimize Fixation Time and Temperature: For PFA, test incubation times ranging from 10 to 20 minutes at room temperature. For methanol, try 10 minutes at -20°C.
-
Select a Permeabilization Agent: If using PFA, you will need a separate permeabilization step. Test both Triton X-100 (e.g., 0.1-0.5%) and saponin (e.g., 0.1%).
-
Optimize Permeabilization Time: For Triton X-100, try 10-15 minutes at room temperature. For saponin, include it in your blocking and antibody incubation steps.
-
Evaluate Results: Compare the signal intensity, background, and cellular morphology for each condition to determine the optimal protocol.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for many intracellular targets.
-
Grow cells on coverslips to the desired confluency.
-
Wash cells twice with 1x PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[17]
-
Wash cells three times with 1x PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[17]
-
Wash cells three times with 1x PBS.
-
Proceed with blocking and antibody incubation steps.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol is an alternative that can be useful if PFA fixation results in a weak signal.
-
Grow cells on coverslips to the desired confluency.
-
Wash cells twice with 1x PBS.
-
Fix and permeabilize cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash cells three times with 1x PBS.
-
Proceed with blocking and antibody incubation steps.
Visualizations
Caption: A general experimental workflow for immunofluorescence staining.
Caption: Troubleshooting logic for weak or no immunofluorescence signal.
References
- 1. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 2. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 3. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Immunocytochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Revisiting PFA-mediated tissue fixation chemistry: FixEL enables trapping of small molecules in the brain to visualize their distribution changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 13. Improved localization precision via restricting confined biomolecule stochastic motion in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cedarlanelabs.com [cedarlanelabs.com]
Validation & Comparative
A Comparative Efficacy Analysis of Haspin Kinase Inhibitors: LDN-209929 Dihydrochloride vs. CHR-6494
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Haspin kinase inhibitors, LDN-209929 dihydrochloride (B599025) and CHR-6494. The objective is to present a clear, data-driven analysis of their efficacy, supported by available experimental evidence to aid in the selection of the most suitable compound for research and development purposes.
Introduction to Haspin Kinase Inhibitors
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in cell division. It specifically phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during mitosis.[1] The inhibition of Haspin kinase disrupts this process, leading to mitotic catastrophe and subsequent cell death in rapidly dividing cells, making it an attractive target for cancer therapy. Both LDN-209929 dihydrochloride and CHR-6494 are small molecule inhibitors targeting this kinase.
Mechanism of Action
Both this compound and CHR-6494 function as inhibitors of Haspin kinase. By blocking the catalytic activity of Haspin, they prevent the phosphorylation of histone H3 at threonine 3. This, in turn, disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromeres, leading to defects in chromosome segregation and ultimately inducing apoptosis in cancer cells.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency reveals that CHR-6494 is a more potent inhibitor of Haspin kinase in enzymatic assays.
| Compound | Target | IC50 (in vitro kinase assay) | Selectivity |
| This compound | Haspin Kinase | 55 nM[2][3][4] | 180-fold selective over DYRK2[2][3][4] |
| CHR-6494 | Haspin Kinase | 2 nM[5] | - |
In Vitro Efficacy
CHR-6494 has been evaluated against a panel of cancer cell lines, demonstrating broad anti-proliferative activity. Publicly available data on the cellular efficacy of this compound is limited, preventing a direct comparative analysis in this context.
Table 1: In Vitro Anti-proliferative Activity of CHR-6494 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MeWo | Melanoma | 396 |
| MDA-MB-435 | Melanoma | 611 |
| COLO-792 | Melanoma | 497[6] |
| RPMI-7951 | Melanoma | 628[6] |
| HCT-116 | Colorectal Cancer | 500[5] |
| HeLa | Cervical Cancer | 473[5] |
| MDA-MB-231 | Breast Cancer | 752[5] |
| BxPC-3-Luc | Pancreatic Cancer | 849[7] |
In Vivo Efficacy
Table 2: In Vivo Efficacy of CHR-6494 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |
| HCT-116 | Colorectal Cancer | 50 mg/kg, i.p., two 5-day cycles[5] | Tumor growth inhibition with no significant change in body weight.[5] |
| MDA-MB-231 | Breast Cancer | 20 mg/kg, i.p., for 15 consecutive days[5] | Inhibition of tumor volume and weight.[5] |
| ApcMin/+ mice | Intestinal Polyps | 50 mg/kg, i.p., five 5-day cycles over 50 days[8][9] | Significant inhibition of intestinal polyp development.[8][9] |
| BxPC-3-Luc | Pancreatic Cancer | 50 mg/kg, i.p., five 5-day cycles over 4 weeks | Significant inhibition of tumor growth. |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining) for CHR-6494
-
Cell Plating: Melanoma cells (e.g., COLO-792, RPMI-7951) were plated in triplicate in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of CHR-6494 or DMSO (vehicle control) for 72 hours.
-
Staining: The medium was removed, and the cells were stained with crystal violet.
-
Quantification: The stained cells were solubilized, and the absorbance was measured to determine cell viability. The IC50 values were calculated from the dose-response curves.[6]
In Vivo Xenograft Study Protocol for CHR-6494
-
Animal Model: Nude mice were used for the study.
-
Tumor Implantation: Human cancer cells (e.g., HCT-116, MDA-MB-231, BxPC-3-Luc) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a specified size, mice were treated with CHR-6494 via intraperitoneal (i.p.) injection at the specified doses and schedules. A control group received a vehicle solution.
-
Tumor Measurement: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, tumors were excised and weighed for final analysis.[5][7]
Visualizations
Signaling Pathway of Haspin Kinase
Caption: Role of Haspin Kinase in Mitosis and its Inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for Evaluating Haspin Kinase Inhibitors.
Summary and Conclusion
Both this compound and CHR-6494 are inhibitors of Haspin kinase, a promising target in oncology. Based on the currently available data, CHR-6494 is a more potent inhibitor in biochemical assays and has a substantial body of evidence demonstrating its anti-proliferative and anti-tumor efficacy in a variety of in vitro and in vivo models.
This compound is a potent and selective Haspin inhibitor, with notable selectivity against DYRK2. However, a comprehensive evaluation of its cellular and in vivo efficacy is hampered by the limited availability of public data.
For researchers requiring a well-characterized Haspin inhibitor with demonstrated broad-spectrum anti-cancer activity, CHR-6494 represents a strong candidate. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison of its efficacy against other Haspin inhibitors like CHR-6494.
References
- 1. apexbt.com [apexbt.com]
- 2. probechem.com [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of LDN-209929 and LDN-192960
This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of LDN-209929 and LDN-192960 for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Introduction
LDN-192960 was initially identified as a potent inhibitor of Haspin kinase, a serine/threonine kinase essential for the proper alignment of chromosomes during mitosis. However, subsequent profiling revealed significant off-target activity, most notably against Dual-specificity tyrosine-regulated kinase 2 (DYRK2). LDN-209929 was developed as an optimized analog of LDN-192960 with the goal of improving selectivity for Haspin kinase. This guide outlines the key differences in the selectivity profiles of these two compounds.
Selectivity Profile Comparison
The inhibitory activity of LDN-209929 and LDN-192960 has been assessed against a panel of kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency and selectivity.
| Kinase Target | LDN-209929 IC50 (nM) | LDN-192960 IC50 (nM) | Reference |
| Haspin | <60 | 10 | [1] |
| DYRK2 | 9900 | 48 | [1][2] |
| DYRK1A | Not Reported | 100 | [2] |
| DYRK3 | Not Reported | 19 | [2] |
| CLK1 | Not Reported | 210 | [2] |
| PIM1 | Not Reported | 720 | [2] |
Key Observation: LDN-209929 demonstrates a significantly improved selectivity for Haspin over DYRK2, with a 180-fold greater IC50 value for DYRK2 compared to its potent inhibition of Haspin. In contrast, LDN-192960 is a potent dual inhibitor of both Haspin and DYRK2, and also shows considerable activity against other members of the DYRK family and other kinases like CLK1 and PIM1.[1][2]
Signaling Pathway Context
Haspin kinase plays a crucial role in the G2/M phase of the cell cycle. Its primary known substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. The proper localization of the CPC is essential for accurate chromosome segregation during mitosis. Inhibition of Haspin disrupts this process, leading to mitotic defects.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. A common method for this is a biochemical kinase assay, often performed in a high-throughput format. Below is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, which is a common method for determining IC50 values.
Objective: To determine the concentration at which a test compound (e.g., LDN-209929 or LDN-192960) inhibits 50% of the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Haspin, DYRK2)
-
Kinase-specific substrate (e.g., biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (LDN-209929, LDN-192960) serially diluted in DMSO
-
Detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Stop solution (e.g., EDTA)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Reaction Termination: Stop the kinase reaction by adding a stop solution containing EDTA.
-
Detection:
-
Add the detection reagents (Europium-labeled antibody and SA-APC) to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The data presented in this guide highlights the successful optimization of LDN-192960 to yield LDN-209929, a more selective inhibitor of Haspin kinase. While LDN-192960 acts as a potent dual inhibitor of Haspin and DYRK2, LDN-209929 demonstrates a significantly reduced affinity for DYRK2, making it a more suitable tool for specifically probing the biological functions of Haspin. Researchers should consider these distinct selectivity profiles when selecting an inhibitor for their studies to ensure that the observed biological effects can be confidently attributed to the inhibition of the intended target.
References
Validating Haspin Kinase Inhibition: A Comparative Guide to LDN-209929 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LDN-209929 dihydrochloride (B599025), a potent and selective haspin kinase inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed protocols for validation, and visual workflows to aid in the design and execution of studies targeting haspin kinase.
Introduction to Haspin Kinase
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a crucial serine/threonine kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Unlike many other kinases, haspin has a very specific substrate: histone H3.[3] During mitosis, haspin phosphorylates histone H3 at threonine 3 (H3T3ph).[3][4] This phosphorylation event acts as a "molecular beacon," creating a docking site for the Chromosomal Passenger Complex (CPC). The proper localization of the CPC is essential for correct kinetochore-microtubule attachments and the alignment of chromosomes at the metaphase plate.[1] Inhibition of haspin kinase disrupts this process, leading to chromosome misalignment and mitotic arrest, making it an attractive target for anti-cancer therapies.[4][5]
Comparative Analysis of Haspin Kinase Inhibitors
LDN-209929 dihydrochloride is a potent and selective inhibitor of haspin kinase. To objectively evaluate its performance, we compare it with two other well-characterized haspin inhibitors: CHR-6494 and 5-Iodotubercidin. The following table summarizes their key quantitative data based on in vitro kinase assays.
| Inhibitor | Target | IC50 (in vitro) | Key Selectivity Notes |
| This compound | Haspin Kinase | 55 nM | 180-fold selectivity over DYRK2. [2] |
| CHR-6494 | Haspin Kinase | 2 nM | Selective over 27 other protein kinases, including Aurora B kinase.[5] |
| 5-Iodotubercidin (5-ITu) | Haspin Kinase | 5-9 nM | Also inhibits adenosine (B11128) kinase, CK1, and other kinases at higher concentrations.[6][7][8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of Haspin Kinase in Mitosis
The diagram below illustrates the critical role of haspin kinase in the signaling cascade that ensures proper chromosome alignment during mitosis.
References
- 1. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of LDN-209929: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of the cross-reactivity of LDN-209929, a potent Haspin kinase inhibitor, with other kinases, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Kinase Inhibition
LDN-209929 was developed through the optimization of an acridine (B1665455) analog identified in a high-throughput screen. The primary goal of this optimization was to enhance both potency and selectivity for Haspin kinase. The following table summarizes the key inhibitory activities of LDN-209929 and its precursor against their primary targets and a key off-target kinase, DYRK2.
| Compound | Target Kinase | IC50 | Selectivity vs. DYRK2 |
| LDN-209929 (Compound 33) | Haspin | <60 nM | 180-fold |
| DYRK2 | 9.9 µM | - | |
| Initial Hit (Acridine Analog) | Haspin | 10 nM | 0.2-fold (less selective) |
| DYRK2 | 2 nM | - |
Table 1: Comparative inhibitory activity of LDN-209929 and its initial precursor. Data sourced from Cuny et al., Bioorg. Med. Chem. Lett. 2010.
The data clearly indicates that while the initial hit was a potent inhibitor of both Haspin and DYRK2, the optimization process that led to LDN-209929 significantly improved its selectivity for Haspin kinase by approximately 180-fold. This makes LDN-209929 a much more precise tool for dissecting the cellular functions of Haspin.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing the selectivity of compounds like LDN-209929. Below are the methodologies typically employed in such studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP radiolabeled at the gamma-phosphate position (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Inhibitor Addition: The test compound (e.g., LDN-209929) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in characterizing kinase inhibitors and their potential cellular effects, the following diagrams are provided.
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: Simplified signaling pathway showing the primary target and a key off-target of LDN-209929.
Conclusion
The available data strongly indicates that LDN-209929 is a highly selective inhibitor of Haspin kinase, particularly when compared to its structural predecessor. The 180-fold selectivity over DYRK2 underscores its value as a specific chemical probe. However, it is important for researchers to remain cognizant of the potential for off-target effects, especially at higher concentrations. For critical experiments, validating key findings with a structurally distinct Haspin inhibitor or through genetic approaches such as siRNA-mediated knockdown is recommended. This comparative guide provides a foundational understanding of LDN-209929's selectivity, empowering researchers to utilize this tool with greater confidence and precision in their exploration of Haspin kinase biology.
A Comparative Guide to Mitotic Kinase Inhibitors: LDN-209929 Dihydrochloride vs. 5-Iodotubercidin (5-ITu)
In the intricate process of mitosis, protein kinases play a pivotal role, ensuring the faithful segregation of genetic material. The dysregulation of these kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of two kinase inhibitors, LDN-209929 dihydrochloride (B599025) and 5-iodotubercidin (B1582133) (5-ITu), for researchers in cell biology and drug development. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | LDN-209929 Dihydrochloride | 5-Iodotubercidin (5-ITu) |
| Primary Target | Haspin Kinase | Adenosine (B11128) Kinase, Pan-kinase inhibitor |
| Mechanism of Action | Selective, ATP-competitive inhibition of Haspin kinase, preventing histone H3 phosphorylation at threonine 3 (H3T3ph). | ATP-competitive inhibition of adenosine kinase and a broad range of other kinases, including Haspin. Also exhibits genotoxic effects. |
| Effect on Cell Cycle | Induces mitotic arrest, leading to defects in chromosome alignment and cohesion.[1] | Primarily induces G2 phase cell cycle arrest in a p53-dependent manner.[2][3][4] |
| Reported IC50 | 55 nM (Haspin Kinase) | 26 nM (Adenosine Kinase); 0.4 µM (Casein Kinase I); 5-10 µM (PKA, Phosphorylase Kinase)[2] |
| Cellular Potency (EC50) | Not explicitly reported. | 1.88 µM for cell death in p53+/+ HCT116 cells.[3] |
Mechanism of Action and Signaling Pathways
This compound: A Specific Haspin Inhibitor
LDN-209929 is a potent and selective inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by specifically phosphorylating histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is a key regulator of chromosome segregation and the spindle assembly checkpoint. By inhibiting Haspin, LDN-209929 prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately, mitotic arrest.[1][5]
5-Iodotubercidin (5-ITu): A Broad-Spectrum Kinase Inhibitor with Genotoxic Properties
5-Iodotubercidin is a purine (B94841) analog that acts as a potent inhibitor of adenosine kinase.[2] However, its activity is not limited to this enzyme. It is considered a pan-kinase inhibitor, affecting a variety of kinases, including Haspin.[2][6] Its inhibitory action is generally ATP-competitive.
Beyond kinase inhibition, 5-ITu has been identified as a genotoxic agent.[2][3] Studies have shown that it can cause DNA damage, leading to the activation of the ATM/Chk2 pathway and subsequent p53 stabilization.[2][3][4] This activation of the DNA damage response is the primary mechanism behind the observed G2 phase cell cycle arrest.[2][3][4]
Comparative Experimental Data
A direct comparison study using the Haspin inhibitor CHR-6494 (structurally related to LDN-209929) and 5-ITu in synchronized HeLa and U2OS cells revealed that both compounds can delay mitotic entry.[7] This suggests that while their primary arrest points may differ (M-phase for specific Haspin inhibitors vs. G2 for 5-ITu), both can impede the G2/M transition.
Table 1: Kinase Inhibitory Potency
| Compound | Target Kinase | IC50 |
| This compound | Haspin | 55 nM |
| DYRK2 | 9.9 µM | |
| 5-Iodotubercidin (5-ITu) | Adenosine Kinase | 26 nM |
| Casein Kinase I | 0.4 µM[2] | |
| PKA | 5-10 µM[2] | |
| Phosphorylase Kinase | 5-10 µM[2] | |
| Haspin | Inhibition reported, but specific IC50 not consistently available.[6] |
Table 2: Cellular Effects on Mitosis and Cell Cycle
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| Haspin Inhibitor (CHR-6494) | HeLa | Delayed mitotic entry | 4-hour delay in mitotic peak | |
| 5-Iodotubercidin (5-ITu) | HeLa | Delayed mitotic entry | Extended G2/M phase up to 15 hours | [7] |
| HCT116 (p53+/+) | G2/M Arrest | Significant increase in G2/M population after 48h treatment with 1µM | ||
| HCT116 | DNA Damage | 90.19% of cells showed γH2AX foci after 8h treatment with 1µM | [3] |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is suitable for analyzing the cell cycle distribution of cells treated with either LDN-209929 or 5-ITu.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with the respective inhibitor (LDN-209929 or 5-ITu) for the desired time and concentration.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting fluorescence data to determine the percentage of cells in G0/G1, S, and G2/M phases.[8][9][10][11]
Immunofluorescence Staining for Mitotic Phenotypes
This protocol can be used to visualize the effects of LDN-209929 on mitotic structures.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-Histone H3 for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with LDN-209929.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope to analyze mitotic spindle formation and chromosome alignment.[5]
Experimental Workflow for Comparing Mitotic Inhibitors
Conclusion
This compound and 5-iodotubercidin represent two distinct classes of kinase inhibitors with different primary mechanisms for disrupting cell division. LDN-209929 offers high selectivity for Haspin kinase, making it a valuable tool for specifically probing the role of this kinase in mitosis and as a potential lead for targeted anti-cancer therapies with fewer off-target effects.[1] In contrast, 5-ITu's broader kinase inhibition profile, coupled with its genotoxic activity, results in a more complex cellular response, primarily leading to a G2 arrest.[2][3]
The choice between these two compounds will depend on the specific research question. For studies focused on the direct consequences of Haspin inhibition on mitotic progression and chromosome segregation, the selectivity of LDN-209929 is a clear advantage. For broader studies on cell cycle checkpoints and DNA damage response, or for screening for compounds with multi-faceted anti-proliferative effects, 5-ITu may be a more appropriate tool. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their mitosis-related studies.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
comparative analysis of haspin inhibitors in specific cancer types
A deep dive into the performance, mechanisms, and experimental validation of leading Haspin kinase inhibitors for cancer research and development.
The field of oncology is continuously seeking novel therapeutic targets to overcome the challenges of drug resistance and improve patient outcomes. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a pivotal role in mitotic progression, has emerged as a promising target for anticancer therapies.[1][2] Haspin's primary function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for the proper alignment and segregation of chromosomes during cell division.[3][4] Dysregulation of Haspin has been linked to various cancers, making its inhibition a compelling strategy to selectively target rapidly dividing cancer cells.[1][2]
This guide provides a comparative analysis of key Haspin inhibitors, summarizing their performance in specific cancer types with supporting experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of Haspin-targeted therapies.
Performance of Haspin Inhibitors: A Quantitative Comparison
The efficacy of various Haspin inhibitors has been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) against Haspin kinase and the anti-proliferative effects in different cancer models.
| Inhibitor | Target Kinase IC50 (nM) | Cancer Type | Cell Line | Anti-proliferative IC50 (nM) |
| CHR-6494 | 2[5] | Melanoma | COLO-792 | 497[6] |
| Melanoma | RPMI-7951 | 628[6] | ||
| Melanoma | MeWo | 396[6] | ||
| Melanoma | MDA-MB-435 | 611[6] | ||
| Breast Cancer | MDA-MB-231 | 757.1[7] | ||
| Breast Cancer | MCF7 | 900.4[7] | ||
| Breast Cancer | SKBR3 | 1530[7] | ||
| Colorectal Cancer | HCT-116 | ~500 | ||
| Cervical Cancer | HeLa | ~473 | ||
| Pancreatic Cancer | BxPC-3-Luc | 849[8] | ||
| LDN-192960 | 10 (Haspin)[9][10] | Neuroblastoma | SKNBE, KELLY, SKNAS, SKNFI | Dose-dependent inhibition[9] |
| 48 (DYRK2)[9][10] | ||||
| CX-6258 | Not explicitly stated for Haspin | Melanoma (BRAF inhibitor sensitive & resistant) | A375-S, A375-RMR | Potent activity reported[11] |
| 5-Iodotubercidin (5-ITu) | 5-9[11] | Not specified in provided context | Not specified in provided context | Not specified in provided context |
| LJ4827 | 0.45[12] | Not specified in provided context | Not specified in provided context | Not specified in provided context |
Signaling Pathway and Mechanism of Action
Haspin inhibitors primarily function by competing with ATP for binding to the kinase domain of the Haspin enzyme.[3] This inhibition prevents the phosphorylation of its key substrate, histone H3, at threonine 3. The lack of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres during mitosis.[4][13] This disruption leads to defects in chromosome alignment and segregation, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.[3]
Caption: Mechanism of Haspin kinase and its inhibition.
Experimental Workflows
The evaluation of Haspin inhibitors typically follows a multi-step process, beginning with biochemical assays and progressing to cellular and in vivo models.
Caption: A typical workflow for evaluating Haspin inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of CHR-6494.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Haspin inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7, SKBR3)
-
Complete culture medium
-
Haspin inhibitor (e.g., CHR-6494)
-
XTT labeling reagent (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene (B151609) sulfonic acid hydrate)
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the Haspin inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for Phospho-Histone H3 (Thr3)
This protocol is based on the methodology used to confirm the on-target activity of Haspin inhibitors.[6]
Objective: To assess the inhibition of Haspin kinase activity in cells by measuring the levels of phosphorylated histone H3 at threonine 3 (p-H3T3).
Materials:
-
Cancer cell lines
-
Haspin inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p-H3T3
-
Primary antibody for a loading control (e.g., total Histone H3, GAPDH, or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the Haspin inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-H3T3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
Haspin inhibitors represent a promising class of anti-mitotic agents with the potential to address unmet needs in cancer therapy. The comparative data presented in this guide highlight the varying potencies of different inhibitors across diverse cancer types. While CHR-6494 has been extensively studied in several cancers, newer compounds like LJ4827 show remarkable potency in biochemical assays. The provided experimental protocols offer a framework for the preclinical evaluation of these and other emerging Haspin inhibitors. Further head-to-head comparative studies in standardized models will be crucial to fully elucidate the therapeutic potential of targeting Haspin in specific cancer patient populations.
References
- 1. apexbt.com [apexbt.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 3. Exploring the thermodynamic, kinetic and inhibitory mechanisms of 5-iTU targeting mitotic kinase haspin by integrated molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of LDN-209929 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target cellular effects of LDN-209929, a potent and selective inhibitor of Haspin kinase. We objectively compare its performance with alternative Haspin inhibitors and provide detailed experimental methodologies to support these validation studies.
Introduction to LDN-209929 and its Target: Haspin Kinase
LDN-209929 is a small molecule inhibitor that targets Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis. Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation. Dysregulation of Haspin has been implicated in various cancers, making it an attractive therapeutic target. LDN-209929 acts as an ATP-competitive inhibitor of Haspin, thereby preventing the phosphorylation of histone H3 and disrupting mitotic progression.
Haspin Kinase Signaling Pathway
The signaling pathway involving Haspin is central to the proper execution of mitosis. The diagram below illustrates the key steps and the point of inhibition by LDN-209929 and its alternatives.
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the CPC and proper chromosome segregation during mitosis. LDN-209929 inhibits Haspin, disrupting this pathway.
Comparative Analysis of Haspin Kinase Inhibitors
To effectively validate the on-target effects of LDN-209929, a comparison with other known Haspin inhibitors is crucial. The following table summarizes the available quantitative data for LDN-209929 and its alternatives.
| Inhibitor | In Vitro IC50 (Haspin) | Cellular IC50 (Cell Line) | Key On-Target Cellular Effect |
| LDN-209929 | 55 nM | Data not publicly available | Data not publicly available |
| CHR-6494 | 2 nM | ~400 nM - 1.5 µM (various cancer cell lines) | Reduction of Histone H3 Thr3 phosphorylation |
| LDN-192960 | 10 nM | 1.17 µM (HeLa - Haspin overexpressing); 0.02 µM (HeLa - synchronized mitotic) | Reduction of Histone H3 Thr3 phosphorylation |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols for On-Target Validation
Validating the on-target effects of LDN-209929 in a cellular context requires a multi-faceted approach. The following are detailed protocols for key experiments.
Western Blot for Histone H3 Threonine 3 Phosphorylation (H3T3ph)
Objective: To directly measure the inhibition of Haspin kinase activity in cells by assessing the phosphorylation status of its primary substrate, histone H3.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-range of LDN-209929 (e.g., 0.1 nM to 10 µM) and/or alternative inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total Histone H3 or GAPDH) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the H3T3ph signal to the loading control.
-
Cell Viability/Proliferation Assay (XTT Assay)
Objective: To determine the effect of Haspin inhibition on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of LDN-209929 and other inhibitors. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To assess whether the inhibition of Haspin induces apoptosis.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.
-
-
Reagent Addition and Incubation:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cells treated with vehicle).
-
Express the results as fold-change in caspase activity compared to the vehicle control.
-
Experimental Workflow for On-Target Validation
The following diagram outlines a logical workflow for validating the on-target effects of LDN-209929 in cells.
Conclusion
Validating the on-target effects of a novel inhibitor like LDN-209929 is a critical step in its development as a research tool or potential therapeutic. By employing a combination of target engagement and phenotypic assays, and by comparing its performance against known alternatives, researchers can build a robust data package to confirm its mechanism of action in a cellular context. The detailed protocols and workflow provided in this guide offer a comprehensive starting point for these essential validation studies. While in-vitro data positions LDN-209929 as a potent Haspin inhibitor, further cellular studies are required to fully characterize its on-target efficacy and potential for further development.
A Comparative Guide to the Kinase Selectivity of LDN-209929 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of LDN-209929 dihydrochloride (B599025), a potent inhibitor of Haspin kinase, with other notable Haspin inhibitors: LDN-192960, CHR-6494, and 5-iodotubercidin (B1582133) (5-ITu). This document is intended to serve as a resource for researchers in the fields of oncology, cell biology, and drug discovery by presenting objective performance comparisons supported by experimental data.
Introduction to LDN-209929 and Haspin Kinase
LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key step in the proper alignment of chromosomes during metaphase and the overall fidelity of cell division. Due to its critical role in mitosis, Haspin has emerged as an attractive therapeutic target in oncology.
Comparative Kinase Selectivity Profiling
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and potential off-target effects. This section compares the inhibitory activity of LDN-209929 and its alternatives against Haspin kinase and a selection of other kinases. The data presented below is a compilation from various sources and, where possible, from broad kinase screening panels. It is important to note that direct comparison can be challenging due to variations in assay conditions and the specific kinase panels used in different studies.
Table 1: Comparison of IC50 Values for Haspin Kinase Inhibitors
| Compound | Haspin IC50 (nM) | DYRK2 IC50 (µM) | Selectivity (Haspin vs. DYRK2) | Other Notable Off-Targets (IC50 < 1µM) |
| This compound | 55[1] | 9.9[1] | ~180-fold | Not extensively reported |
| LDN-192960 | 10[2][3] | 0.048[2][3] | ~4.8-fold | DYRK1A, DYRK3, CLK1, PIM1[3] |
| CHR-6494 | 2[4][5][6][7][8] | >10 (in a panel of 27 kinases) | >5000-fold | Not extensively reported in broad screens |
| 5-iodotubercidin (5-ITu) | 25 | Not reported | Not applicable | CLK1, DYRK1A, and others |
Note: IC50 values can vary between different assay formats and conditions. The data above is intended for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of LDN-209929 and other Haspin inhibitors, it is essential to visualize their position in the relevant signaling pathway and the general workflow for their characterization.
Caption: Haspin kinase signaling pathway during mitosis and the point of intervention by LDN-209929.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
The following are detailed methodologies for two common types of in vitro kinase assays that can be used to determine the potency of Haspin inhibitors like LDN-209929.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by Haspin kinase.
Materials:
-
Recombinant Human Haspin Kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in Assay Buffer
-
Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (APC)
-
Test Compounds (LDN-209929, etc.) dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of Haspin kinase and biotinylated histone H3 peptide in Assay Buffer.
-
Reaction Initiation: Add the enzyme/substrate mixture to the wells of the assay plate containing the compounds. Initiate the kinase reaction by adding ATP. The final concentrations in the reaction should be optimized, but typical concentrations are in the range of 0.5-5 nM Haspin, 100-500 nM peptide substrate, and ATP at its Km value for Haspin.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-APC) and incubate in the dark for 60 minutes to allow for antibody binding and FRET signal development.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (APC, ~665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human Haspin Kinase
-
Histone H3 protein or a suitable peptide substrate
-
ATP
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test Compounds (LDN-209929, etc.) dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate.
-
Kinase Reaction: Prepare a reaction mixture containing Haspin kinase, substrate, and ATP in the Assay Buffer. Add this mixture to the wells of the assay plate. Final concentrations should be optimized for the specific kinase and substrate.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a potent and highly selective inhibitor of Haspin kinase, demonstrating significant selectivity over the closely related kinase DYRK2. When compared to other Haspin inhibitors such as LDN-192960, CHR-6494, and 5-ITu, LDN-209929 offers a favorable balance of potency and selectivity. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of these and other Haspin inhibitors. Further comprehensive kinome-wide profiling of these compounds under identical conditions would be invaluable for a definitive comparative assessment of their selectivity and potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Haspin Inhibition: LDN-209929 and Haspin siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methods for inhibiting the serine/threonine kinase Haspin: the small molecule inhibitor LDN-209929 and RNA interference using haspin-specific short interfering RNA (siRNA). Haspin plays a crucial role in regulating mitosis, making it an attractive target for cancer therapy. Understanding the distinct phenotypic effects and experimental considerations of these two approaches is critical for designing and interpreting research in this area.
Introduction to Haspin and Its Inhibition
Haspin is a protein kinase that phosphorylates histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for the proper recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The CPC, which includes the kinase Aurora B, is a key regulator of chromosome segregation and the spindle assembly checkpoint.[1] Inhibition of haspin, either through small molecules or genetic methods, disrupts this pathway, leading to mitotic defects and, often, cell death. This makes haspin a promising target for the development of novel anti-cancer therapeutics.[1]
LDN-209929 is a potent and selective small molecule inhibitor of haspin kinase. While detailed studies on its specific cellular effects are limited in publicly available research, its in vitro activity has been characterized. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.
Haspin siRNA utilizes the cell's natural RNA interference machinery to degrade haspin mRNA, thereby preventing the synthesis of the haspin protein. This approach offers high specificity for the target gene.
Phenotypic Effects: A Head-to-Head Comparison
The inhibition of haspin by either a small molecule inhibitor like LDN-209929 or by siRNA leads to a range of similar, yet potentially distinct, phenotypic consequences. The following table summarizes the key observed effects based on available data for haspin inhibitors and haspin siRNA.
| Phenotypic Effect | LDN-209929 (and other Haspin Inhibitors) | Haspin siRNA | Key References |
| Histone H3T3 Phosphorylation | Potent inhibition of H3T3 phosphorylation. | Significant reduction in H3T3 phosphorylation levels. | [1] |
| Mitotic Progression | Induction of mitotic arrest, often leading to mitotic catastrophe. | Delay in mitotic progression and accumulation of cells in mitosis. | [1] |
| Chromosome Alignment | Severe chromosome misalignment at the metaphase plate. | Chromosome congression defects and failure to form a proper metaphase plate. | [1] |
| Spindle Formation | Can lead to the formation of abnormal or multipolar spindles. | Increased incidence of spindle defects. | [1] |
| Cell Viability | Dose-dependent decrease in the viability of cancer cell lines. | Reduction in cell proliferation and induction of apoptosis. | [1] |
| Chromosomal Passenger Complex (CPC) Localization | Mislocalization of CPC components, including Aurora B kinase, from the centromeres. | Disrupted recruitment of the CPC to centromeres. | [1] |
Mechanism of Action at the Molecular Level
The fundamental difference between LDN-209929 and haspin siRNA lies in their mechanism of action.
LDN-209929 , as a small molecule inhibitor, directly and rapidly inhibits the enzymatic activity of the existing haspin protein. Its effects are typically reversible upon removal of the compound.
Haspin siRNA acts at the genetic level, preventing the production of new haspin protein. The onset of the phenotypic effects is therefore delayed, depending on the turnover rate of the existing haspin mRNA and protein within the cell. The effects of siRNA are generally considered more long-lasting than those of a reversible small molecule inhibitor.
Experimental Protocols
Accurate and reproducible experimental design is paramount. Below are detailed protocols for key experiments used to assess the phenotypic effects of LDN-209929 and haspin siRNA.
Haspin Knockdown using siRNA
Objective: To reduce the expression of haspin protein in cultured cells.
Materials:
-
Haspin-specific siRNA duplexes
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20 pmol of haspin siRNA or control siRNA into 100 µL of Opti-MEM medium. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to each well containing cells and fresh culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
Treatment with LDN-209929
Objective: To inhibit haspin kinase activity in cultured cells.
Materials:
-
LDN-209929 (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Culture medium
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of LDN-209929 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all treatments, including the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of LDN-209929 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific endpoint being measured.
Western Blotting for Phospho-Histone H3 (Thr3)
Objective: To quantify the levels of haspin's primary substrate, phosphorylated histone H3 at threonine 3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phospho-H3 (Thr3)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with LDN-209929 or haspin siRNA, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-H3 (Thr3) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-H3 (Thr3) signal to the total Histone H3 signal.
Immunofluorescence for Mitotic Defects
Objective: To visualize the effects of haspin inhibition on chromosome alignment and spindle formation.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies against α-tubulin (for microtubules) and a centromere marker (e.g., CREST)
-
Fluorescently-labeled secondary antibodies
-
DAPI for counterstaining DNA
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with LDN-209929 or transfect with haspin siRNA as described above.
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking and Staining: a. Block non-specific antibody binding with blocking buffer for 30 minutes. b. Incubate with primary antibodies against α-tubulin and a centromere marker for 1 hour at room temperature. c. Wash three times with PBST. d. Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: a. Counterstain the DNA with DAPI. b. Mount the coverslips onto microscope slides using antifade mounting medium. c. Visualize the cells using a fluorescence microscope.
Signaling Pathway Overview
The central role of Haspin is to phosphorylate Histone H3 at Threonine 3, which then serves as a docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC). This recruitment is critical for the proper localization and function of the CPC, including the kinase Aurora B, at the centromeres.
Conclusion
Both LDN-209929 and haspin siRNA are valuable tools for studying the function of haspin kinase. The choice between a small molecule inhibitor and siRNA will depend on the specific experimental question. Small molecules like LDN-209929 offer rapid and reversible inhibition, which is advantageous for studying the immediate consequences of kinase inhibition. In contrast, haspin siRNA provides a highly specific method for depleting the protein, allowing for the investigation of the longer-term effects of haspin loss. While detailed cellular studies on LDN-209929 are not yet widely published, its potency and selectivity in vitro suggest it is a promising tool for future research into the critical role of haspin in mitosis and its potential as a therapeutic target in cancer. Further research is needed to fully characterize the phenotypic effects of LDN-209929 in various cellular contexts.
References
Safety Operating Guide
Navigating the Disposal of LDN-209929 Dihydrochloride: A Guide for Laboratory Professionals
LDN-209929 dihydrochloride (B599025), like many chemical reagents, requires careful management to mitigate potential hazards. The available safety information for analogous compounds indicates that it may be harmful if swallowed.[1][2] Therefore, adherence to established disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
General Safety Precautions:
-
Handle LDN-209929 dihydrochloride in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]
II. Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations.[3] The following steps provide a general guideline for its proper disposal:
-
Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][5] It should be collected in a designated and properly labeled hazardous waste container.
-
Containerization:
-
Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.[6]
-
Ensure the container is clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings (e.g., "Harmful if Swallowed").
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound was not found, it is best practice to consult the SDS for any chemicals it may have been in contact with to ensure compatibility and proper disposal classification.[4]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions for the collection, storage, and ultimate disposal of the chemical waste in compliance with all applicable regulations.
-
Professional Disposal: this compound should be disposed of through a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in the regular trash.[6]
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste management.
| Parameter | Guideline | Regulatory Bodies |
| Waste Accumulation Time | Typically up to 180 days for small quantity generators, but can vary by jurisdiction. Check with your local EHS for specific limits. | EPA |
| Container Labeling | Must include the words "Hazardous Waste," the full chemical name, and a clear indication of the hazards. | EPA, OSHA |
| Storage Requirements | Store in a designated area, segregated from incompatible materials, with secondary containment to prevent spills. | EPA, OSHA |
| Emergency Procedures | Maintain access to a spill kit and have established procedures for handling accidental releases. | OSHA |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling LDN-209929 Dihydrochloride
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of LDN-209929 dihydrochloride (B599025). All personnel must adhere to these guidelines to mitigate risks associated with this potent compound.
LDN-209929 dihydrochloride is a research chemical requiring stringent safety measures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.[1] A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific laboratory procedure and the physical form of the compound.[2] The following table summarizes recommended PPE for various activities involving potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling potent compounds from receipt to disposal. The following workflow outlines the key stages.
1. Pre-Handling Preparation:
-
Training: All personnel must be trained on the hazards, handling procedures, and emergency protocols for potent compounds.[1]
-
Designated Area: Establish a designated and clearly marked area for handling this compound, restricted to authorized personnel.[1]
-
Engineering Controls: All work with potent compounds should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a chemical fume hood.[1][3]
-
Spill Kit: Ensure a spill kit with appropriate PPE, absorbent materials, and cleaning agents is readily available.[1]
2. Handling Procedures:
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.[1]
-
Weighing: If weighing the solid form, do so within a C-PEC on a tared weigh boat to minimize aerosol generation.[1]
-
Solution Preparation: Prepare solutions within a chemical fume hood or other ventilated enclosure to control exposure to vapors and prevent spills.[2]
-
Syringe Use: Use syringes with Luer-lock fittings to prevent accidental disconnection.[1] Never fill a syringe more than three-quarters full.[1]
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
Doffing PPE: Carefully remove PPE to avoid self-contamination and dispose of it as hazardous waste.[2]
-
Hand Washing: Wash hands thoroughly after handling the compound and removing PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any solutions through a certified hazardous waste vendor.[2] The container must be compatible with the chemical and clearly labeled as a potent compound.[2]
-
Contaminated Labware: Collect items such as vials and pipette tips in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the compound's name.[2]
-
Contaminated PPE: Place all used PPE in a sealed bag or container labeled as hazardous waste.[1][2]
-
Empty Containers: Even empty containers that held the compound should be treated as hazardous waste and disposed of accordingly.[4][5]
Experimental Workflow
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for Handling Potent Compounds
Disclaimer: These guidelines are based on general best practices for handling potent compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact agent being used and adhere to all institutional and national safety regulations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escopharma.com [escopharma.com]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
